7-bromo-4H-1,3-benzodioxine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4H-1,3-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBTFFUNSJJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428711 | |
| Record name | 7-bromo-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-95-5 | |
| Record name | 7-bromo-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on 7-bromo-4H-1,3-benzodioxine. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, some information, particularly regarding experimental protocols and certain physical properties, is extrapolated from data on closely related compounds, such as the 6-bromo isomer, and should be considered hypothetical. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.
Core Chemical Properties
This compound is a halogenated derivative of the heterocyclic compound 4H-1,3-benzodioxine. While specific, experimentally determined quantitative data for the 7-bromo isomer is scarce, the fundamental properties can be summarized. For comparative purposes, the known properties of the isomeric 6-bromo-4H-1,3-benzodioxine are provided.
Table 1: Physicochemical Properties of Bromo-4H-1,3-benzodioxine Isomers
| Property | This compound | 6-bromo-4H-1,3-benzodioxine (for comparison) |
| CAS Number | 499770-95-5[1][2] | 90050-61-6 |
| Molecular Formula | C₈H₇BrO₂ | C₈H₇BrO₂[3] |
| Molecular Weight | 215.04 g/mol [1] | 215.04 g/mol [3] |
| Melting Point | Data not available | 43-47 °C[3] |
| Boiling Point | Data not available | 80-90 °C at 0.13 mbar[3] |
| Solubility | Data not available | Data not available |
| Appearance | Data not available | Crystalline solid[3] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be designed based on the established synthesis of the 6-bromo isomer and general methodologies for the preparation of substituted benzodioxanes.
The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde.[3] A similar strategy, substituting 4-bromophenol with 3-bromophenol, is a logical approach for the synthesis of the 7-bromo isomer.
Proposed Synthesis of this compound
The proposed reaction involves the electrophilic aromatic substitution of 3-bromophenol with formaldehyde (from paraformaldehyde) to form a hydroxymethyl intermediate, which then undergoes intramolecular cyclization to yield the benzodioxine ring.
Reaction Scheme:
3-Bromophenol + Paraformaldehyde --(H⁺)--> this compound
Hypothetical Experimental Protocol
Materials:
-
3-Bromophenol (reactant)
-
Paraformaldehyde (reactant)
-
Glacial Acetic Acid (solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (extraction solvent)
-
Sodium Hydroxide (for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Hexane (for recrystallization)
-
Diisopropyl ether (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve 3-bromophenol (1.0 eq) and paraformaldehyde (2.0-3.0 eq) in glacial acetic acid.
-
Acid Catalysis: Cool the mixture in an ice bath to 0-5 °C. Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with toluene (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a mixture of hexane and diisopropyl ether to yield pure this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is largely dictated by the bromo-substituted aromatic ring. The bromine atom serves as a versatile functional handle for a variety of organic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of diverse substituents at the 7-position, enabling the synthesis of a library of derivatives.
The benzodioxane scaffold is a common motif in many biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and potential logical relationships for the application of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical relationships for the potential applications of this compound.
References
An In-Depth Technical Guide to 7-bromo-4H-1,3-benzodioxine (CAS 499770-95-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-4H-1,3-benzodioxine is a halogenated derivative of the 4H-1,3-benzodioxine scaffold. The benzodioxine core is present in a variety of biologically active molecules, suggesting that derivatives such as this compound could be of interest in medicinal chemistry and drug discovery.[1] The introduction of a bromine atom onto the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a comprehensive overview of the predicted synthesis, and physicochemical properties of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 499770-95-5 |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| Predicted Appearance | Crystalline solid |
Synthesis
The synthesis of this compound can be predicted by adapting the known synthesis of its isomer, 6-bromo-4H-1,3-benzodioxine.[2] The proposed synthetic route involves the reaction of 3-bromophenol with paraformaldehyde in the presence of an acid catalyst.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Predictive)
This protocol is adapted from the synthesis of 6-bromo-4H-1,3-benzodioxine.[2]
Materials:
-
3-Bromophenol
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Toluene
-
Diisopropyl ether
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve 3-bromophenol (1.0 eq) and paraformaldehyde (5.0 eq) in glacial acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 120 hours.
-
After the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate and dissolve it in toluene.
-
Dry the organic phase by azeotropic distillation.
-
Filter the hot solution to remove any formaldehyde polymers.
-
Evaporate the toluene under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain this compound.
-
The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane.
Predicted Spectral Data
The following spectral data are predicted based on the known data for 6-bromo-4H-1,3-benzodioxine and general spectroscopic principles.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 2H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| 5.24 | s | 2H | -OCH₂O- |
| 4.88 | s | 2H | Ar-CH₂- |
Table 3: Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-148 | Ar-C (quaternary) |
| ~130-128 | Ar-CH |
| ~125-123 | Ar-CH |
| ~122-120 | Ar-C-Br |
| ~118-116 | Ar-CH |
| ~115-113 | Ar-C (quaternary) |
| ~94 | -OCH₂O- |
| ~65 | Ar-CH₂- |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Assignment |
| 214/216 | [M]⁺ (Molecular ion) |
| 185/187 | [M - CHO]⁺ |
| 134 | [M - Br]⁺ |
| 106 | [M - Br - CO]⁺ |
Infrared (IR) Spectroscopy
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1250-1200 | C-O-C stretch (asymmetric) |
| 1100-1000 | C-O-C stretch (symmetric) |
| 700-500 | C-Br stretch |
Potential Biological Applications
While no specific biological activities have been reported for this compound, the broader class of benzodioxine derivatives has shown a range of biological activities.[1] These include potential applications as:
-
Antimicrobial agents
-
Antioxidants
-
Enzyme inhibitors
Further research is required to determine if this compound exhibits any of these or other biological activities. A general workflow for the preliminary biological evaluation of this compound is proposed below.
References
An In-depth Technical Guide to the Structure Elucidation of 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 7-bromo-4H-1,3-benzodioxine (CAS No. 499770-95-5). Due to the limited availability of direct experimental data for this specific isomer, this document combines confirmed molecular details with predicted spectroscopic data and an adapted synthetic protocol based on a closely related isomer. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the characterization of this halogenated benzodioxane derivative.
Introduction
Benzodioxane and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom to the aromatic ring of the 4H-1,3-benzodioxine scaffold can significantly influence its physicochemical properties and biological efficacy. This guide focuses on the 7-bromo isomer, providing a structured approach to its characterization.
Chemical Structure and Properties
The foundational step in the elucidation of any chemical entity is the confirmation of its structure and fundamental properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 499770-95-5 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
Spectroscopic Data for Structure Elucidation
Spectroscopic analysis is paramount for the unambiguous determination of a molecule's structure. In the absence of direct experimental spectra for this compound, the following sections provide predicted data based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to reveal the substitution pattern on the aromatic ring and the chemical environment of the dioxine ring protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.1-7.3 | d | ~8.5 |
| H-6 | ~7.0-7.2 | dd | ~8.5, ~2.0 |
| H-8 | ~6.8-7.0 | d | ~2.0 |
| O-CH₂-O | ~5.3-5.5 | s | - |
| Ar-CH₂-O | ~4.9-5.1 | s | - |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4a | ~145-150 |
| C-8a | ~140-145 |
| C-5 | ~125-130 |
| C-6 | ~120-125 |
| C-7 | ~115-120 (C-Br) |
| C-8 | ~110-115 |
| O-CH₂-O | ~90-95 |
| Ar-CH₂-O | ~65-70 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion |
| 214/216 | [M]⁺ |
| 185/187 | [M - CHO]⁺ |
| 135 | [M - Br]⁺ |
| 107 | [M - Br - CO]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1000 | C-O (ether) stretch |
| 800-600 | C-Br stretch |
Experimental Protocols
Proposed Synthesis of this compound
Figure 2: Proposed synthetic workflow for this compound.
Detailed Protocol (Adapted):
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromophenol in a suitable solvent such as glacial acetic acid.
-
Addition of Reagents: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). To this mixture, add paraformaldehyde.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 0-25 °C) for an extended period (e.g., 24-48 hours) to ensure complete reaction.
-
Work-up: The reaction is quenched by the addition of water and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Potential Biological Activity and Signaling Pathways
Benzodioxane derivatives have been reported to exhibit a range of biological activities, including acting as antagonists for various receptors. While the specific activity of this compound is not well-documented, it can be hypothesized to interact with signaling pathways commonly modulated by this class of compounds, such as adrenergic or serotonergic pathways.
Figure 3: A representative signaling pathway potentially modulated by this compound.
This diagram illustrates a hypothetical mechanism where the compound acts as an antagonist at a G-protein coupled receptor, leading to the inhibition of downstream signaling events. Further experimental validation is required to confirm such activity.
Conclusion
The structural elucidation of this compound relies on a combination of confirmed molecular properties and predictive spectroscopic analysis. This guide provides a foundational framework for researchers, offering expected analytical data and a viable synthetic strategy. Future experimental work is necessary to validate the predicted data and to explore the potential biological activities of this compound, which may hold promise for the development of novel therapeutic agents.
References
An In-depth Technical Guide to 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-bromo-4H-1,3-benzodioxine, a halogenated derivative of the benzodioxine heterocyclic scaffold. While specific experimental data for the 7-bromo isomer is limited in publicly accessible literature, this guide consolidates available information and presents data from its closely related isomer, 6-bromo-4H-1,3-benzodioxine, as a predictive reference. The document covers the core physicochemical properties, a probable synthetic route, and a discussion of the potential biological activities of this class of compounds, aiming to facilitate further research and application in medicinal chemistry and drug development.
Core Compound Properties
This compound is a synthetic organic compound. Its core structure consists of a benzene ring fused to a 1,3-dioxine ring, with a bromine substituent at the 7th position.
Physicochemical Data
Quantitative data for this compound is summarized below. It is important to note that while the molecular weight and formula are specific to the 7-bromo isomer, the experimental data for boiling point and melting point are derived from its isomer, 6-bromo-4H-1,3-benzodioxine, due to a lack of specific data for the target compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| CAS Number | 499770-95-5 | [1][2][3][4] |
| Boiling Point (for 6-bromo isomer) | 80°-90° C at 0.13 mbar | [5] |
| Melting Point (for 6-bromo isomer) | 43°-47° C | [5] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis is a condensation reaction between 3-bromophenol and paraformaldehyde in the presence of acetic acid and sulfuric acid.
References
An In-Depth Technical Guide to 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-4H-1,3-benzodioxine is a halogenated derivative of the benzodioxine heterocyclic scaffold. The benzodioxane ring system, a fusion of a benzene and a dioxane ring, is a recognized pharmacophore present in a variety of biologically active compounds.[1] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol for a closely related analogue, and a summary of the known biological activities of the broader benzodioxane class, offering insights for its potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
The IUPAC name for the compound is This compound .[5] Key identifying information and its physicochemical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 499770-95-5 | [5] |
| Molecular Formula | C₈H₇BrO₂ | [5] |
| Molecular Weight | 215.04 g/mol | [5] |
| Canonical SMILES | C1OC2=CC(=C(C=C2)Br)OC1 | |
| InChI Key | InChIKey=YFBPWJLVJHRDSH-UHFFFAOYSA-N |
Synthesis and Characterization
Experimental Protocol: Synthesis of 6-bromo-4H-1,3-benzodioxine[6]
Materials:
-
4-bromophenol
-
Paraformaldehyde
-
Acetic acid
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Toluene
-
Diisopropyl ether
-
Hexane
Procedure:
-
A mixture of 4-bromophenol (1 kg, 5.78 moles), paraformaldehyde (870 g, 28.9 moles), and acetic acid (3.8 L) is prepared in a suitable reaction vessel.
-
Concentrated sulfuric acid (654 ml) is added cautiously to the mixture.
-
The reaction is maintained at 0°C for 120 hours.
-
After the reaction period, the mixture is neutralized with a solution of sodium hydroxide (1350 g in 13 L of water).
-
The resulting precipitate is collected by filtration.
-
The crude product is dissolved in toluene (7 L).
-
The organic phase is dried by azeotropic distillation to remove water.
-
The hot solution is filtered to remove any polymeric byproducts of formaldehyde.
-
The toluene is removed by evaporation under reduced pressure.
-
The residue is purified by distillation under reduced pressure (B.P.: 80°-90° C at 0.13 mbar).
-
The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane to yield 6-bromo-4H-1,3-benzodioxine (933 g, 75% yield) with a melting point of 43°-47° C.
Spectroscopic Data for 6-bromo-4H-1,3-benzodioxine
The following table summarizes the reported ¹H NMR data for the synthesized 6-bromo-4H-1,3-benzodioxine.[6] This data can be used as a reference for the characterization of the 7-bromo isomer, where a different substitution pattern on the aromatic ring would be expected.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.88 | s | 2H | Ar-CH₂ |
| 5.24 | s | 2H | -O-CH₂-O- |
| 6.39 | d (J=8.7 Hz) | 1H | ArH |
| 7.13 | m | 1H | ArH |
| 7.31 | dd (J=8.7, 2.4 Hz) | 1H | ArH |
Note: NMR spectra were recorded in CDCl₃.
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the benzodioxane scaffold is a well-established pharmacophore with a broad range of biological activities.[1] This suggests that this compound could be a valuable candidate for screening in various drug discovery programs.
Known Biological Activities of Benzodioxane Derivatives
-
Anti-inflammatory Activity: Certain benzodioxine derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.[2][7]
-
Antimicrobial Activity: The benzodioxane nucleus is present in compounds exhibiting antibacterial and antifungal activities.[3]
-
Anticancer Activity: Various derivatives of benzodioxole and benzodioxane have been investigated for their cytotoxic effects against different cancer cell lines.[1][4] The mechanism of action for some of these compounds is thought to involve the induction of apoptosis.[1]
-
Enzyme Inhibition: Substituted benzoxazinones, structurally related to benzodioxinones, have been identified as inhibitors of enzymes such as Cathepsin G, indicating a potential role in modulating enzymatic pathways.
Workflow and Logical Diagrams
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a brominated 4H-1,3-benzodioxine, based on the provided protocol.
Logical Diagram for Biological Activity Screening
Given the known activities of the benzodioxane class, a logical approach to screening this compound for biological activity is proposed below.
Conclusion
This compound represents a chemical entity of interest within the broader class of biologically active benzodioxanes. While specific experimental and biological data for this particular isomer are not extensively documented, the established synthetic routes and the known pharmacological profile of related compounds provide a strong foundation for its further investigation. The synthesis protocol for the 6-bromo isomer offers a clear pathway for its preparation, and the diverse biological activities associated with the benzodioxane scaffold highlight its potential as a lead compound in drug discovery efforts targeting inflammatory, infectious, and oncological diseases. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.
References
- 1. Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 6. 6-BROMO-4H-1,3-BENZODIOXINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Bromo-Substituted 4H-1,3-Benzodioxines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the synthesis of bromo-substituted 4H-1,3-benzodioxines, with a specific focus on the experimental protocol for 6-bromo-4H-1,3-benzodioxine as a representative example. Due to a lack of specific literature on the discovery and biological activity of 7-bromo-4H-1,3-benzodioxine, this guide leverages available data on a closely related isomer to provide practical, actionable insights for researchers in the field.
Introduction
Benzodioxane scaffolds are prevalent in a variety of natural and synthetic compounds demonstrating significant medicinal importance. Derivatives of 1,3-benzodioxane, in particular, serve as crucial intermediates in organic synthesis and are being explored for various therapeutic applications.[1] This guide focuses on the synthesis of bromo-substituted 4H-1,3-benzodioxines, providing a detailed experimental protocol and characterization data.
Synthesis of 6-bromo-4H-1,3-benzodioxine
The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through the reaction of 4-bromophenol with paraformaldehyde in the presence of acetic acid and sulfuric acid.[2]
Experimental Protocol:
The following protocol is adapted from the documented synthesis of 6-bromo-4H-1,3-benzodioxine[2]:
-
Reaction Setup: In a suitable reaction vessel, combine 3.8 liters of acetic acid, 654 ml of concentrated sulfuric acid, 1 kg (5.78 moles) of 4-bromophenol, and 870 g (28.9 moles) of paraformaldehyde.
-
Reaction Conditions: Maintain the reaction mixture at 0°C for a duration of 120 hours.
-
Neutralization: After the reaction period, neutralize the mixture with a solution containing 1350 g of sodium hydroxide dissolved in 13 liters of water. This will result in the formation of a precipitate.
-
Extraction and Drying: Filter the precipitate and dissolve it in 7 liters of toluene. Dry the organic phase via azeotropic distillation.
-
Purification: Filter the hot solution to remove any formaldehyde polymers and then evaporate the solvent under reduced pressure. The resulting residue is then distilled under reduced pressure to yield the final product.
-
Crystallization: The purified product can be crystallized by stirring in a mixture of diisopropyl ether and hexane.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 75% | [2] |
| Boiling Point | 80°-90° C at 0.13 mbar | [2] |
| Melting Point | 43°-47° C | [2] |
| Molecular Formula | C8H7BrO2 | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
NMR Data (CDCl3): [2]
-
δ 4.88 (2H, s, Ar--CH2)
-
δ 5.24 (2H, s, --OCH2 O--)
-
δ 6.39 (1H, d, J=8.7 Hz, ArH)
-
δ 7.13 (1H, m, ArH)
-
δ 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH)
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 6-bromo-4H-1,3-benzodioxine.
Caption: Synthesis workflow for 6-bromo-4H-1,3-benzodioxine.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research detailing the biological activities or associated signaling pathways for this compound. However, the broader class of benzodioxane derivatives has been investigated for a range of biological activities, including anti-inflammatory, and as α-adrenergic blocking agents. Further research is required to elucidate the specific biological profile of bromo-substituted 4H-1,3-benzodioxines.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of bromo-substituted 4H-1,3-benzodioxines, using the well-documented protocol for the 6-bromo isomer as a primary example. The provided experimental details and characterization data offer a solid foundation for researchers interested in the synthesis and exploration of this class of compounds. Future studies are warranted to investigate the potential biological activities and therapeutic applications of these molecules.
References
physical and chemical characteristics of 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and extrapolated characteristics of 7-bromo-4H-1,3-benzodioxine. It is important to note that specific experimental data for this particular isomer is limited in publicly available scientific literature. Much of the detailed experimental data and protocols are based on the closely related and well-documented isomer, 6-bromo-4H-1,3-benzodioxine. All such instances are clearly indicated.
Introduction
This compound is a halogenated aromatic ether belonging to the benzodioxine class of compounds. The benzodioxine scaffold is of interest in medicinal and agricultural chemistry due to its presence in various biologically active molecules. This guide summarizes the available physical, chemical, and safety information for this compound and provides a detailed, albeit adapted, experimental protocol for its synthesis.
Chemical and Physical Characteristics
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 499770-95-5 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Physical Form | Expected to be a crystalline solid | [2] |
| Melting Point | 43-47 °C (for 6-bromo isomer) | [3] |
| Boiling Point | 80-90 °C at 0.13 mbar (for 6-bromo isomer) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as toluene, chloroform, and ethers. | [3] |
Spectroscopic Data
No specific spectral data has been published for this compound. The following ¹H NMR data for the 6-bromo isomer is provided for reference. The chemical shifts for the 7-bromo isomer are expected to be similar, with predictable changes in the splitting patterns of the aromatic protons due to the different substitution pattern.
¹H NMR Data for 6-bromo-4H-1,3-benzodioxine (in CDCl₃): [3]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 4.88 ppm | s | 2H | Ar-CH₂ |
| 5.24 ppm | s | 2H | -O-CH₂-O- |
| 6.39 ppm | d, J=8.7 Hz | 1H | Ar-H |
| 7.13 ppm | m | 1H | Ar-H |
| 7.31 ppm | dd, J=8.7, 2.4 Hz | 1H | Ar-H |
Experimental Protocols
Proposed Synthesis of this compound
The following protocol is an adaptation of the published synthesis for 6-bromo-4H-1,3-benzodioxine and is expected to yield the 7-bromo isomer when starting with the appropriate precursor, 3-bromophenol.[3]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
3-Bromophenol
-
Paraformaldehyde
-
Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Toluene
-
Diisopropyl ether
-
Hexane
Procedure:
-
Combine 3.8 liters of acetic acid and 654 ml of concentrated sulfuric acid in a suitable reaction vessel, and cool to 0 °C.
-
To this solution, add 1 kg (5.78 moles) of 3-bromophenol and 870 g (28.9 moles) of paraformaldehyde.
-
Maintain the reaction mixture at 0 °C with stirring for approximately 120 hours.
-
After the reaction is complete, neutralize the mixture with a solution of 1350 g of sodium hydroxide dissolved in 13 liters of water.
-
Filter the resulting precipitate and dissolve it in 7 liters of toluene.
-
Dry the organic phase by azeotropic distillation.
-
Filter the hot solution to remove any formaldehyde polymers.
-
Evaporate the toluene under reduced pressure.
-
Distill the residue under reduced pressure to obtain the crude product.
-
Crystallize the product from a mixture of diisopropyl ether and hexane to yield pure this compound.
Chemical Reactivity and Stability
-
Stability: The compound is stable under normal conditions.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.
Safety and Handling
-
General Precautions: Use only in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Keep the container tightly closed and store in a cool, dry, well-ventilated place.
-
Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and protective clothing.
-
Toxicology: The toxicological properties of this product have not been fully investigated. It is classified as an irritant and may be harmful by ingestion and inhalation. It may cause an allergic skin reaction and serious eye irritation.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis and purification of this compound.
References
7-Bromo-4H-1,3-benzodioxine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal risk assessment or the guidance of a qualified safety professional. The toxicological properties of 7-bromo-4H-1,3-benzodioxine have not been fully investigated.[1] All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting.
Introduction
This compound is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. As with any novel or sparsely studied chemical, a thorough understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for this compound.
Hazard Identification and Classification
While a comprehensive toxicological profile for this compound is not yet available, the available safety data sheet (SDS) indicates that it should be handled with caution.[1] It is classified as an irritant and may be harmful if ingested or inhaled.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]
GHS Hazard Statements:
Based on data for related compounds such as 6-bromo-4H-1,3-benzodioxin-2-one, the following hazards may be anticipated:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available information and data for the parent compound, 4H-1,3-benzodioxin, for reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | [3] |
| Molecular Weight | 215.04 g/mol | [3] |
| CAS Number | 499770-95-5 | [1][3] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Parent Compound (4H-1,3-benzodioxin) Molecular Weight | 136.15 g/mol | [4] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the stability of the compound.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapor.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep container tightly closed when not in use.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
| PPE Type | Specification |
| Eye Protection | Safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Chemical-resistant boots may be necessary for spill cleanup.[1] |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open.[1] Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
In the case of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.
-
Containment and Cleaning: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1]
-
Specific Hazards: Emits toxic fumes, including hydrogen bromide and carbon oxides, under fire conditions.[1][2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Experimental Protocol: Representative Synthesis of a Bromo-4H-1,3-benzodioxine Derivative
Reaction Scheme:
4-Bromophenol + Paraformaldehyde --(H₂SO₄, Acetic Acid)--> 6-Bromo-4H-1,3-benzodioxine
Materials:
-
4-Bromophenol (or 3-Bromophenol for the 7-bromo isomer)
-
Paraformaldehyde
-
Concentrated Sulfuric Acid
-
Acetic Acid
-
Sodium Hydroxide
-
Toluene
-
Diisopropyl ether
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine acetic acid and concentrated sulfuric acid. Cool the mixture to 0°C.
-
Addition of Reactants: Slowly add 4-bromophenol and paraformaldehyde to the cooled acid mixture while maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for an extended period (e.g., 120 hours).[5]
-
Neutralization: Carefully neutralize the reaction mixture with a solution of sodium hydroxide in water.
-
Workup: Filter the resulting precipitate and dissolve it in toluene.
-
Purification: Dry the organic phase by azeotropic distillation. Filter the hot solution to remove any polymeric byproducts.
-
Isolation: Evaporate the toluene under reduced pressure. The crude product can be further purified by distillation under reduced pressure.
-
Crystallization: The product can be crystallized from a mixture of diisopropyl ether and hexane.[5]
Visualizations
Emergency Response Workflow
Caption: Workflow for first-aid response to exposure incidents.
Spill Cleanup Procedure
Caption: Step-by-step procedure for cleaning up a spill.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-bromo-4H-1,3-benzodioxine, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the acid-catalyzed reaction of 4-bromobenzene-1,2-diol with paraformaldehyde. This method is analogous to the well-established synthesis of similar benzodioxine structures and offers a reliable route to the target compound. Included are comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Benzodioxine derivatives are important heterocyclic scaffolds found in a variety of biologically active compounds and functional materials. The specific substitution pattern of these molecules is crucial for their intended application. This protocol details the synthesis of this compound from commercially available 4-bromobenzene-1,2-diol. The reaction proceeds via an acid-catalyzed acetalization, where paraformaldehyde serves as the methylene bridge donor to form the dioxine ring.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous preparations.[1]
| Parameter | Value |
| Reactants | |
| 4-bromobenzene-1,2-diol | 1.0 eq |
| Paraformaldehyde | 5.0 eq |
| Acetic Acid | ~6.5 L / mol of catechol |
| Concentrated Sulfuric Acid | ~1.1 L / mol of catechol |
| Reaction Conditions | |
| Temperature | 0 °C |
| Reaction Time | 120 hours |
| Product Information | |
| Theoretical Yield | 75% |
| Boiling Point | 80-90 °C / 0.13 mbar |
| Melting Point | 43-47 °C |
| NMR Data (CDCl3) | |
| δ (ppm) | 4.88 (2H, s), 5.24 (2H, s), 6.39 (1H, d), 7.13 (1H, m), 7.31 (1H, dd) |
Experimental Protocol
Materials:
-
4-bromobenzene-1,2-diol
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide
-
Toluene
-
Diisopropyl ether
-
Hexane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with cooling capabilities
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromobenzene-1,2-diol (1.0 eq).
-
Addition of Reagents: Add glacial acetic acid (~6.5 L per mole of the catechol) and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (~1.1 L per mole of the catechol) dropwise while maintaining the temperature at 0 °C.
-
Add paraformaldehyde (5.0 eq) portion-wise to the stirred reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 120 hours.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a solution of sodium hydroxide in water. The amount of sodium hydroxide should be sufficient to neutralize the sulfuric and acetic acids.
-
Filter the resulting precipitate.
-
Dissolve the precipitate in toluene.
-
-
Purification:
-
Dry the organic phase by azeotropic distillation.
-
Filter the hot solution to remove any remaining formaldehyde polymers.
-
Evaporate the toluene under reduced pressure using a rotary evaporator.
-
Distill the residue under reduced pressure (target boiling point: 80-90 °C at 0.13 mbar).[1]
-
The product may crystallize upon standing. To induce crystallization, stir the distilled product in a mixture of diisopropyl ether and hexane.[1]
-
Filter the crystalline product and dry it under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain an NMR spectrum to confirm the structure. The expected shifts in CDCl3 are approximately δ 4.88 (2H, s), 5.24 (2H, s), 6.39 (1H, d), 7.13 (1H, m), and 7.31 (1H, dd).[1]
-
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care.
-
Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant. Avoid inhalation of dust.
-
Toluene, diisopropyl ether, and hexane are flammable. Keep away from ignition sources.
References
Application Notes and Protocols: Synthesis of 6-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-bromo-4H-1,3-benzodioxine, a halogenated aromatic ether. The procedure is based on the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde. Included are reagent specifications, a step-by-step experimental protocol, safety information, and key physical and spectroscopic data for the final product.
Overview and Principle
The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through an electrophilic aromatic substitution reaction followed by cyclization. In this procedure, 4-bromophenol reacts with paraformaldehyde in the presence of a strong acid catalyst (sulfuric acid) in an acetic acid solvent system. The reaction forms a cyclic formal, resulting in the desired benzodioxine structure. This method is a common approach for preparing 1,3-benzodioxane ring systems.
Note on Nomenclature: The provided protocol synthesizes 6-bromo-4H-1,3-benzodioxine starting from 4-bromophenol. The numbering of the benzodioxine ring places the bromine atom at the 6-position. While the initial request specified the 7-bromo isomer, this protocol is for the isomer whose synthesis has been explicitly detailed in the cited literature.
Reagents and Materials
Proper handling and use of personal protective equipment (PPE), including safety goggles, lab coats, and gloves, are mandatory for all steps. All operations involving corrosive or volatile chemicals should be performed in a certified chemical fume hood.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Hazards |
| 4-Bromophenol | C₆H₅BrO | 173.01 | Harmful if swallowed, causes skin and serious eye irritation.[1][2] |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | Flammable solid, harmful if swallowed or inhaled, causes skin/eye damage, may cause allergic reaction or cancer.[3][4][5][6] |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | Flammable liquid and vapor, causes severe skin burns and eye damage.[7][8][9][10] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Causes severe skin burns and eye damage, highly corrosive.[11][12][13][14][15] |
| Toluene | C₇H₈ | 92.14 | Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation. |
| Sodium Hydroxide | NaOH | 40.00 | Causes severe skin burns and eye damage. |
| Diisopropyl ether | C₆H₁₄O | 102.18 | Highly flammable liquid and vapor, may form explosive peroxides. |
| Hexane | C₆H₁₄ | 86.18 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation. |
Experimental Protocol
This protocol is adapted from a procedure described in US Patent 4,814,343.
a) Reaction Setup:
-
To a suitable reaction vessel, add acetic acid (3.8 L) and carefully add concentrated sulfuric acid (654 mL) while cooling and stirring.
-
To this acidic mixture, add 4-bromophenol (1 kg, 5.78 moles).
-
Finally, add paraformaldehyde (870 g, 28.9 moles of CH₂O) to the mixture.
b) Reaction Execution:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Maintain the temperature at 0°C and stir the mixture continuously for 120 hours.
c) Work-up and Isolation:
-
Prepare a neutralization solution by dissolving sodium hydroxide (1350 g) in water (13 L). Caution: This process is highly exothermic.
-
Slowly and carefully add the reaction mixture to the sodium hydroxide solution with vigorous stirring to neutralize the acids. A precipitate will form.
-
Filter the precipitate from the neutralized mixture.
-
Dissolve the collected precipitate in toluene (7 L).
-
Dry the organic phase by azeotropic distillation to remove water.
-
Filter the hot toluene solution to remove any insoluble formaldehyde polymers.
-
Evaporate the toluene under reduced pressure to yield the crude product.
d) Purification:
-
Distill the crude residue under reduced pressure (B.P.: 80°-90° C at 0.13 mbar).
-
The distilled product can be further purified by crystallization. Stir the product in a mixture of diisopropyl ether and hexane to induce crystallization.
-
Collect the crystalline solid by filtration to obtain pure 6-bromo-4H-1,3-benzodioxine.
Results and Characterization
The following data summarizes the expected outcomes and product characteristics.
| Parameter | Value |
| Yield | 933 g (75% of theoretical) |
| Boiling Point | 80°-90° C / 0.13 mbar |
| Melting Point | 43°-47° C |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, δ) | 4.88 (2H, s, Ar-CH₂), 5.24 (2H, s, -OCH₂O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH) |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 6-bromo-4H-1,3-benzodioxine.
Caption: Workflow for the synthesis of 6-bromo-4H-1,3-benzodioxine.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. ehs.com [ehs.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 11. ehs.com [ehs.com]
- 12. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. teck.com [teck.com]
- 14. nj.gov [nj.gov]
- 15. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzodioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzodioxane derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols focus on modern palladium-catalyzed methods, which offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.
Introduction to Benzodioxane Derivatives and a Palladium-Catalyzed Approach
1,4-Benzodioxane is a heterocyclic chemical compound that serves as a core structural motif in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a broad range of pharmacological properties, including α-adrenergic blocking, antihypertensive, and antipsychotic activities. The precise stereochemistry of these derivatives is often crucial for their therapeutic efficacy, making enantioselective synthesis a key challenge.
Palladium catalysis has emerged as a powerful tool for the construction of carbon-heteroatom bonds, including the carbon-oxygen bonds necessary for the formation of the benzodioxane ring system. Palladium-catalyzed reactions often proceed under mild conditions, tolerate a wide range of functional groups, and can be rendered highly enantioselective through the use of chiral ligands. This allows for the efficient and stereocontrolled synthesis of complex benzodioxane derivatives.
This document details three distinct and powerful palladium-catalyzed methods for the synthesis of benzodioxane derivatives:
-
Enantioselective Alkene Aryloxyarylation: A highly enantioselective method for the synthesis of chiral 1,4-benzodioxanes containing quaternary stereocenters.
-
Asymmetric Intramolecular C-O Bond Formation: A desymmetrization strategy for the synthesis of enantiomerically enriched 2-hydroxymethyl-1,4-benzodioxanes.
-
Domino-Wacker-Carbonylation Reaction: An efficient domino process for the enantioselective synthesis of functionalized benzodioxins.
Method 1: Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation
This method, developed by Tang and coworkers, provides a highly efficient route to chiral 1,4-benzodioxanes featuring a quaternary stereocenter. The reaction proceeds via an enantioselective alkene aryloxyarylation, utilizing a specifically designed chiral monophosphorus ligand.
Signaling Pathway and Logical Relationship
The overall transformation can be depicted as a palladium-catalyzed intramolecular cyclization of an allylic catechol ether bearing an aryl halide. The chiral ligand on the palladium center controls the stereochemical outcome of the reaction.
Caption: General workflow for enantioselective alkene aryloxyarylation.
Quantitative Data
| Entry | Aryl Halide (R) | Alkene (R') | Ligand | Yield (%) | ee (%) |
| 1 | H | H | L5 | 95 | 96 |
| 2 | 4-Me | H | L5 | 92 | 95 |
| 3 | 4-OMe | H | L5 | 90 | 94 |
| 4 | 4-F | H | L5 | 96 | 96 |
| 5 | 4-Cl | H | L5 | 97 | 97 |
| 6 | 4-Br | H | L5 | 98 | 97 |
| 7 | 3-Me | H | L5 | 93 | 95 |
| 8 | H | Me | L5 | 91 | 95 |
Experimental Protocol
General Procedure for Enantioselective Alkene Aryloxyarylation:
-
To a dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%), the chiral ligand L5 (11.8 mg, 0.025 mmol, 12.5 mol%), and Cs₂CO₃ (195 mg, 0.6 mmol, 3.0 equiv).
-
Add the allylic catechol ether substrate (0.2 mmol, 1.0 equiv) and toluene (2.0 mL).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral 1,4-benzodioxane derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Palladium-Catalyzed Asymmetric Intramolecular C-O Bond Formation
This protocol, developed by Cai and coworkers, utilizes a desymmetrization strategy to synthesize highly enantiomerically enriched 2-hydroxymethyl-1,4-benzodioxanes. The key to this transformation is a chiral spirodiphosphine monoxide ligand (SDP(O)) in a palladium-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)propane-1,3-diols.[1]
Experimental Workflow
Caption: Workflow for asymmetric intramolecular C-O bond formation.
Quantitative Data
| Entry | Halide (X) | R¹ | R² | Yield (%)[1] | ee (%)[1] |
| 1 | Br | H | H | 92 | 95 |
| 2 | I | H | H | 95 | 96 |
| 3 | Br | 4-Me | H | 90 | 94 |
| 4 | Br | 4-OMe | H | 88 | 93 |
| 5 | Br | 4-Cl | H | 93 | 96 |
| 6 | Br | H | 5-Me | 91 | 95 |
| 7 | Br | H | 5-tBu | 85 | 92 |
| 8 | Br | H | 6-Me | 89 | 94 |
Experimental Protocol
General Procedure for Asymmetric Intramolecular C-O Bond Formation: [1]
-
In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), the chiral SDP(O) ligand (11.3 mg, 0.015 mmol, 7.5 mol%), and K₃PO₄ (85 mg, 0.4 mmol, 2.0 equiv) to a Schlenk tube.
-
Add a solution of the 2-(2-halophenoxy)propane-1,3-diol substrate (0.2 mmol, 1.0 equiv) in toluene (2.0 mL).
-
Seal the tube and stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel.
-
Wash the silica gel pad with additional ethyl acetate (20 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 3: Palladium-Catalyzed Domino-Wacker-Carbonylation Reaction
This domino reaction provides an efficient pathway to enantiomerically enriched benzodioxin derivatives. The process involves an intramolecular Wacker oxidation, followed by a CO insertion and subsequent nucleophilic substitution.
Reaction Mechanism Overview
Caption: Proposed mechanism for the domino-Wacker-carbonylation.
Quantitative Data
| Entry | Substrate (R) | Alcohol (R'OH) | Yield (%)[2] | ee (%)[2] |
| 1 | H | MeOH | 67 | 95 |
| 2 | H | EtOH | 71 | 96 |
| 3 | H | n-PrOH | 65 | 95 |
| 4 | H | i-PrOH | 58 | 94 |
| 5 | 4-Me | MeOH | 75 | 97 |
| 6 | 4-OMe | MeOH | 78 | 98 |
| 7 | 4-Cl | MeOH | 62 | 93 |
| 8 | 4-Br | MeOH | 60 | 92 |
Experimental Protocol
General Procedure for the Domino-Wacker-Carbonylation Reaction: [2]
-
A mixture of palladium trifluoroacetate (7.1 mg, 0.0214 mmol), (S,S)-Bn-BOXAX ligand (48.5 mg, 0.0856 mmol), and p-benzoquinone (92.4 mg, 0.855 mmol) is placed in a flame-dried flask under an argon atmosphere.
-
The phenol substrate (0.214 mmol) and the respective alcohol (1.5 mL) in CH₂Cl₂ (1.5 mL) are added.
-
The flask is evacuated and backfilled with carbon monoxide (balloon pressure).
-
The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring.
-
Upon completion, the reaction is quenched with 1N HCl (5 mL).
-
The aqueous phase is extracted with Et₂O (3 x 5 mL).
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired benzodioxin derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The palladium-catalyzed methods presented herein offer versatile and powerful strategies for the synthesis of a wide range of benzodioxane derivatives. These protocols provide access to enantiomerically enriched products that are valuable for applications in medicinal chemistry and drug discovery. The detailed experimental procedures and quantitative data provided will enable researchers to effectively implement these synthetic routes in their own laboratories. Careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivities.
References
Application Notes and Protocols for 1,4-Benzodioxane Derivatives in Medicinal Chemistry
Preliminary Note to the User: A comprehensive search for the medicinal chemistry applications of 7-bromo-4H-1,3-benzodioxine did not yield any specific results in published scientific literature or patents. This suggests that this particular scaffold may not have been extensively explored or reported in the context of drug discovery and development.
However, to provide relevant and valuable information within your area of interest, the following application notes and protocols have been created for the closely related and medicinally significant scaffold, 1,4-benzodioxane . This scaffold is a versatile template in drug design and has been successfully utilized to develop compounds with a wide range of biological activities.[1][2]
Application Notes: 1,4-Benzodioxane Derivatives
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, featured in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Its rigid bicyclic structure and the potential for stereoisomerism at the dioxane ring make it an attractive template for designing selective ligands for various biological targets. Key therapeutic areas where 1,4-benzodioxane derivatives have shown significant promise include oncology, inflammation, and neurology.
Anticancer Applications
1,4-Benzodioxane derivatives have been investigated as potent anticancer agents targeting various mechanisms of cancer progression.
-
Tubulin Polymerization Inhibition: Certain 1,4-benzodioxine derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.
-
Enzyme Inhibition:
-
Methionine Aminopeptidase 2 (MetAP2) Inhibition: Triazole derivatives incorporating the 1,4-benzodioxan fragment have been shown to inhibit MetAP2, an enzyme crucial for angiogenesis and tumor growth.[3]
-
mTOR Kinase Inhibition: Hydrazone derivatives of 1,4-benzodioxane have demonstrated inhibitory activity against mTOR kinase, a key regulator of cell growth and proliferation, showing particular efficacy in melanoma cell lines.[4]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Arylpyrazolyl substituted 1,4-benzodioxanes have been identified as inhibitors of Hsp90, a molecular chaperone essential for the stability and function of many oncoproteins.[5]
-
Focal Adhesion Kinase (FAK) Inhibition: 1,3,4-Thiadiazole derivatives containing a 1,4-benzodioxane moiety have been studied as inhibitors of FAK, an enzyme involved in cell proliferation and motility.[5]
-
-
Receptor Antagonism: The anticancer activity of some 1,4-dioxane derivatives (closely related to benzodioxanes) in prostate cancer cells has been linked to their antagonist activity at the α1d-adrenoreceptor.[6][7]
Quantitative Data for Anticancer Activity of 1,4-Benzodioxane Derivatives:
| Compound Class | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 1,2,4-Triazole-benzodioxan | MetAP2 | HEPG2 | 0.81 µM (Cell), 0.93 µM (Enzyme) | [3] |
| 1,4-Benzodioxane-hydrazone | mTOR Kinase | MDA-MB-435 (Melanoma) | 0.20 µM | [4] |
| 1,4-Benzodioxane-hydrazone | mTOR Kinase | M14 (Melanoma) | 0.46 µM | [4] |
| 1,4-Benzodioxane-hydrazone | mTOR Kinase | SK-MEL-2 (Melanoma) | 0.57 µM | [4] |
| 1,4-Benzodioxane-hydrazone | mTOR Kinase | UACC-62 (Melanoma) | 0.27 µM | [4] |
| Arylpyrazolyl-benzodioxane | Hsp90 | HCT116 (Colon) | 4.1 µM | [5] |
| 1,3,4-Oxadiazolyl-benzodioxane | Telomerase | - | 1.27 µM | [5] |
Anti-inflammatory Applications
The 1,4-benzodioxane scaffold has been incorporated into molecules designed to combat inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
COX Inhibition: Phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Some benzodioxane-based carboxylic acids have also been shown to inhibit both COX-1 and COX-2.[5]
Quantitative Data for Anti-inflammatory Activity of 1,4-Benzodioxane Derivatives:
| Compound Class | Target | In Vivo Model | Activity | Reference |
| Phenylpiperazine-benzodioxan | COX-2 | Carrageenan-induced paw edema | More potent than diclofenac | [5] |
| Benzodioxane-based carboxylic acids | COX-1/COX-2 | Carrageenan-induced paw edema | Higher activity than ibuprofen | [5] |
Neurological Applications
Derivatives of 1,4-benzodioxane have been extensively studied for their effects on the central nervous system, particularly as ligands for adrenergic and serotonergic receptors.
-
α-Adrenoreceptor Antagonism: A significant number of 1,4-benzodioxan derivatives have been developed as potent and selective antagonists for α1-adrenoceptor subtypes.[9] This has led to the development of antihypertensive drugs.
-
5-HT1A Receptor Agonism: The 1,4-dioxane scaffold, a close analog of 1,4-benzodioxane, has been used to develop potent full agonists of the 5-HT1A receptor, which are of interest as potential antidepressant and neuroprotective agents.[10][11]
Quantitative Data for Neurological Activity of 1,4-Benzodioxane and Related Derivatives:
| Compound Class | Target | Activity (Ki/pA2) | Therapeutic Potential | Reference |
| 1,4-Benzodioxan-arylpiperazine | α1-Adrenoceptors | Varies with substitution | Antihypertensive | [9] |
| 1,4-Dioxane derivatives | 5-HT1A Receptor | High affinity agonism | Antidepressant, Neuroprotective | [10][11] |
Experimental Protocols
Synthesis of 1,2,4-Triazole Derivatives Containing 1,4-Benzodioxan (Anticancer)
This protocol describes a general method for the synthesis of 1,2,4-triazole derivatives of 1,4-benzodioxan evaluated as MetAP2 inhibitors.[3]
Step 1: Synthesis of Ethyl 2-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-2-oxoacetate
-
To a solution of 6-acetyl-2,3-dihydrobenzo[b][4][5]dioxane in a suitable solvent, add diethyl oxalate and a base (e.g., sodium ethoxide).
-
Stir the reaction mixture at room temperature for a specified time.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-1H-1,2,4-triazole
-
Reflux a mixture of the product from Step 1 and thiosemicarbazide in a suitable solvent (e.g., ethanol).
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 3: Synthesis of N-substituted-2-((3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-1H-1,2,4-triazol-1-yl)methyl)aniline
-
To a solution of the triazole from Step 2 in a suitable solvent (e.g., DMF), add potassium carbonate and a substituted 2-chloro-N-phenylacetamide.
-
Stir the reaction mixture at an elevated temperature for a specified time.
-
Pour the reaction mixture into ice water and collect the precipitate.
-
Recrystallize the product from a suitable solvent.
In Vitro Anti-inflammatory Assay: COX Inhibition
This protocol outlines a general procedure for evaluating the in vitro COX-1 and COX-2 inhibitory activity of synthesized 1,4-benzodioxane derivatives.[8]
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound at various concentrations in a buffer solution for a specified time at a controlled temperature.
-
Initiate the cyclooxygenase reaction by adding arachidonic acid.
-
Incubate for a specific period.
-
Stop the reaction by adding a solution of HCl.
-
Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, from the dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol describes a standard in vivo model to assess the anti-inflammatory activity of 1,4-benzodioxane derivatives.[12][13]
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound or vehicle orally to different groups of animals.
-
After a specified time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations
Signaling Pathway: mTOR Inhibition in Cancer
Caption: mTOR signaling pathway and the inhibitory action of 1,4-benzodioxane derivatives.
Experimental Workflow: Synthesis and Evaluation of Anticancer 1,4-Benzodioxane Derivatives
Caption: Workflow for the synthesis and evaluation of anticancer 1,4-benzodioxane derivatives.
Logical Relationship: Development of Selective COX-2 Inhibitors
Caption: Rationale for developing 1,4-benzodioxane derivatives as selective COX-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The 1,3-benzodioxine scaffold is a key structural motif present in numerous biologically active compounds. The ability to functionalize this core structure, for instance through the introduction of aryl or heteroaryl substituents at the 7-position, is of significant interest in medicinal chemistry and drug discovery for the generation of novel molecular entities with potential therapeutic applications.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of 7-bromo-4H-1,3-benzodioxine with various arylboronic acids. The protocols and data presented are based on established methodologies for similar Suzuki-Miyaura cross-coupling reactions and serve as a comprehensive guide for researchers in this field.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that typically involves three main steps:
-
Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (7-aryl-4H-1,3-benzodioxine) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the coupled product.
Data Presentation: Representative Suzuki Coupling of this compound
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These data are illustrative and based on typical outcomes for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 10 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | THF/H₂O (5:1) | 80 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 95 | 14 | 88 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 12 | 81 |
Experimental Protocols
The following is a detailed, generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME, often in a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2-3 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-4H-1,3-benzodioxine.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with appropriate care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for the Bromination of 4H-1,3-Benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the electrophilic aromatic bromination of 4H-1,3-benzodioxine. The primary product of this reaction is 6-bromo-4H-1,3-benzodioxine, a valuable intermediate in the synthesis of various biologically active molecules. This protocol outlines the necessary reagents, reaction conditions, and purification methods to achieve this transformation efficiently.
Introduction
4H-1,3-Benzodioxine and its derivatives are important structural motifs in medicinal chemistry and drug development. The introduction of a bromine atom onto the aromatic ring of this scaffold provides a key handle for further functionalization through cross-coupling reactions and other transformations. The direct bromination of 4H-1,3-benzodioxine is an electrophilic aromatic substitution reaction that preferentially occurs at the 6-position due to the directing effects of the dioxine ring. This protocol details a standard procedure for this bromination.
Experimental Protocol
This protocol describes the direct bromination of 4H-1,3-benzodioxine to yield 6-bromo-4H-1,3-benzodioxine.
Materials:
-
4H-1,3-Benzodioxine
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4H-1,3-benzodioxine (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Bromine: While stirring vigorously, add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise from a dropping funnel. The addition should be slow to maintain the temperature below 10 °C. The reaction mixture will typically develop a reddish-brown color.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine. The color of the solution should fade to pale yellow or colorless.
-
Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 6-bromo-4H-1,3-benzodioxine.
Data Presentation
| Parameter | Value | Reference |
| Product Name | 6-bromo-4H-1,3-benzodioxine | |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 43-47 °C | |
| Boiling Point | 80-90 °C at 0.13 mbar | |
| Theoretical Yield | Based on starting material | |
| Experimental Yield | Typically moderate to high |
Experimental Workflow
Caption: Experimental workflow for the bromination of 4H-1,3-benzodioxine.
Signaling Pathways and Logical Relationships
The bromination of 4H-1,3-benzodioxine is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The key steps are outlined in the diagram below.
Caption: Mechanism of electrophilic aromatic bromination of 4H-1,3-benzodioxine.
Application Notes and Protocols for the Analytical Characterization of 7-bromo-4H-1,3-benzodioxine
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-bromo-4H-1,3-benzodioxine is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. As with any synthetic compound intended for further use, comprehensive characterization is crucial to confirm its identity, purity, and structural integrity. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of standard analytical techniques.
While specific experimental data for this compound is not widely available in the public domain, this guide leverages data from closely related analogs, such as 6-bromo-4H-1,3-benzodioxine and the parent compound 4H-1,3-benzodioxin, to provide predicted data and robust analytical protocols.
Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 499770-95-5 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
Analytical Techniques and Protocols
This section outlines the key analytical methods for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms within the this compound molecule.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The predicted chemical shifts (δ) for this compound are based on the analysis of the isomeric 6-bromo-4H-1,3-benzodioxine[2]. The bromine atom at the 7-position will influence the electronic environment of the aromatic protons, leading to distinct splitting patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | H-8 |
| ~7.05 | dd | 1H | H-6 |
| ~6.85 | d | 1H | H-5 |
| 5.30 | s | 2H | O-CH₂-O |
| 4.95 | s | 2H | Ar-CH₂-O |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The predicted chemical shifts for the carbon atoms are based on general principles of substituent effects on aromatic rings and data from related benzodioxine structures.
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C-8a |
| ~145.0 | C-4a |
| ~125.0 | C-6 |
| ~122.5 | C-8 |
| ~118.0 | C-5 |
| ~115.0 | C-7 |
| ~94.0 | O-CH₂-O |
| ~65.0 | Ar-CH₂-O |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this volatile compound.
Predicted Mass Spectrum Data (Electron Ionization - EI)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion) |
| 185/187 | Moderate | [M - CHO]⁺ |
| 134 | Moderate | [M - Br]⁺ |
| 106 | High | [C₇H₆O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection of 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase method is generally suitable for a molecule of this polarity.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol. Dilute to a working concentration of approximately 50-100 µg/mL with the mobile phase.
-
Instrument Setup:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: A pure sample should yield a single major peak. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualized Workflows
Experimental Workflow for Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Logical Relationship of Analytical Data
Caption: Logical flow demonstrating how data from different analytical techniques contribute to the overall confirmation of the compound's identity and quality.
References
Application Notes and Protocols: 1H and 13C NMR of 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-bromo-4H-1,3-benzodioxine. Due to the absence of direct experimental spectra in the searched literature for this specific isomer, the presented data is a prediction based on the analysis of its constitutional isomer, 6-bromo-4H-1,3-benzodioxine, and established principles of NMR spectroscopy. Detailed protocols for sample preparation and spectral acquisition are also provided to ensure high-quality data collection.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~7.20 | d | 1H | H-8 | ~2.0 |
| ~7.05 | dd | 1H | H-6 | ~8.5, 2.0 |
| ~6.80 | d | 1H | H-5 | ~8.5 |
| ~5.30 | s | 2H | O-CH₂-O | - |
| ~4.90 | s | 2H | Ar-CH₂-O | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-8a |
| ~133 | C-6 |
| ~131 | C-8 |
| ~121 | C-4a |
| ~118 | C-5 |
| ~115 | C-7 |
| ~93 | O-CH₂-O |
| ~65 | Ar-CH₂-O |
Experimental Protocols
Sample Preparation Protocol
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the compound is fully dissolved.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into the NMR tube. This will remove any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
¹H NMR Acquisition Protocol
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.0 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
Processing:
-
Apply a line broadening of 0.3 Hz using an exponential window function.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate all signals.
¹³C NMR Acquisition Protocol
Instrument: 100 MHz (or higher) NMR Spectrometer
Parameters:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 or more (as needed for signal-to-noise) |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.0 s |
| Spectral Width (sw) | 240 ppm |
| Temperature | 298 K |
Processing:
-
Apply a line broadening of 1.0 Hz using an exponential window function.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
Data Interpretation and Signaling Pathways
The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The bromine atom at the 7-position will influence the chemical shifts of the adjacent protons (H-6 and H-8) through its electron-withdrawing and anisotropic effects. The two methylene groups are expected to appear as sharp singlets due to the lack of adjacent protons for coupling.
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon atom attached to the bromine (C-7) will be significantly deshielded.
Experimental Workflow
Caption: Experimental workflow from sample preparation to final data analysis.
Logical Relationship of Spectral Features
Caption: Relationship between molecular structure and NMR spectral features.
Troubleshooting & Optimization
Technical Support Center: Purification of 7-bromo-4H-1,3-benzodioxine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-bromo-4H-1,3-benzodioxine using column chromatography. The following information is compiled to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
Q2: How do I select an appropriate mobile phase for the purification?
A2: The choice of mobile phase is critical for successful separation. A common starting point for compounds of moderate polarity, such as benzodioxine derivatives, is a solvent system of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. For similar compounds, mixtures of cyclohexane and ethyl acetate have also been used effectively.[2][3]
Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of polar solvent. What should I do?
A3: If your compound remains at the baseline, it indicates strong interaction with the stationary phase. You can try increasing the polarity of your mobile phase further. If that fails, consider switching to a more polar solvent system, for example, dichloromethane/methanol. In some cases, deactivating the silica gel with a small amount of triethylamine in the mobile phase can help reduce strong acidic interactions.[4]
Q4: I am observing co-elution of my desired product with impurities. How can I improve the separation?
A4: To improve the resolution between your product and impurities:
-
Optimize the Mobile Phase: A shallower solvent gradient or an isocratic elution with a less polar solvent system can enhance separation of compounds with close Rf values.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to broad peaks and poor separation.
Q5: The purified fractions of this compound are showing discoloration. What is the cause and how can it be prevented?
A5: Discoloration, such as turning yellow or brown, can be due to oxidation or decomposition of the compound.[4] Benzodioxine derivatives can be sensitive to air and light. To mitigate this:
-
Use Freshly Distilled Solvents: This minimizes the presence of peroxides and other impurities.
-
Work Under Inert Atmosphere: If the compound is particularly sensitive, performing the chromatography under a nitrogen or argon atmosphere can be beneficial.[4]
-
Minimize Exposure to Light: Protect the column and fractions from direct light by wrapping them in aluminum foil.
-
Prompt Analysis: Analyze and store the purified fractions promptly under appropriate conditions (cool, dark, and under an inert atmosphere if necessary).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Compound | Compound may have decomposed on the silica gel.[1] | Test compound stability on a TLC plate. If unstable, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil®.[1][4] |
| Compound eluted in the solvent front.[1] | Check the first few fractions collected. Use a less polar mobile phase to increase retention. | |
| Incorrect mobile phase composition.[1] | Double-check the solvent mixture. A simple mistake in solvent identity or ratio can drastically alter the elution profile. | |
| Broad or Tailing Peaks | Poor column packing. | Ensure the column is packed uniformly without any cracks or channels. |
| Sample was loaded in too much solvent. | Dissolve the crude product in the minimum amount of solvent required for loading. | |
| Compound is slowly degrading on the column. | As mentioned above, check for stability and consider alternative stationary phases or deactivation of silica gel.[1][4] | |
| Product Purity is Still Low After Chromatography | Inadequate separation between the product and impurities. | Optimize the mobile phase composition based on thorough TLC analysis. A shallower gradient or isocratic elution might be necessary. Consider using a different solvent system. |
| The crude sample contains impurities with very similar polarity. | If resolution is still poor, a different chromatographic technique such as reverse-phase chromatography might be necessary. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that provides an Rf value of 0.2-0.3 for the desired compound.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase (the non-polar component, e.g., hexane).
-
Pour the slurry into the column and allow it to pack uniformly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the predetermined mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
overcoming solubility issues of 7-bromo-4H-1,3-benzodioxine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 7-bromo-4H-1,3-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
Q2: Why is my compound precipitating out of my aqueous buffer?
A2: Precipitation of a poorly soluble compound like this compound from an aqueous solution is common. This often occurs when a stock solution, typically prepared in a highly organic solvent like DMSO, is diluted into an aqueous buffer. The dramatic decrease in organic solvent concentration lowers the overall solvating power of the mixture, causing the compound to fall out of solution. This phenomenon is related to the compound reaching its thermodynamic solubility limit in the new solvent environment.
Q3: What general strategies can I employ to improve the solubility of this compound?
A3: A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs.[2] Key strategies include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium.[3][4]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can significantly increase aqueous solubility.[5][6]
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[7][9]
-
Particle Size Reduction: Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.[7][9]
-
Solid Dispersions: Creating amorphous dispersions of the compound within a polymer matrix.[1][8]
Troubleshooting Guide
Issue 1: The compound will not dissolve in my desired aqueous buffer.
-
Solution 1: Co-solvent Systems Incorporate a water-miscible organic co-solvent into your buffer. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[3][7] Start with a low percentage of the co-solvent (e.g., 1-5%) and incrementally increase it. It is crucial to ensure the final co-solvent concentration is compatible with your experimental model (e.g., does not cause cell toxicity).
-
Solution 2: pH Modification Determine if this compound has any ionizable functional groups. Although the core structure is not strongly acidic or basic, subtle pKa values can sometimes be exploited. Adjusting the pH of the buffer away from the compound's isoelectric point can increase solubility.[5][10][11] For instance, if the compound has a weakly acidic proton, increasing the pH can form a more soluble salt.
Issue 2: The compound dissolves initially but crashes out over time or upon temperature change.
-
Solution 1: Surfactant Addition The use of non-ionic surfactants like Tween 80 or Brij 35 can help stabilize the compound in solution by forming micelles.[12] This is particularly useful for preventing precipitation over longer incubation times. The concentration of the surfactant should be kept low and above its critical micelle concentration (CMC).
-
Solution 2: Solid Dispersion Formulation For long-term stability and improved dissolution, consider preparing a solid dispersion. This involves dissolving the compound and a carrier polymer (like HPMCAS) in a common solvent and then removing the solvent, often by spray drying. This technique creates an amorphous, higher-energy form of the compound that is more readily soluble.[13]
Data Presentation
The following tables provide illustrative data on potential solvents and co-solvent systems for this compound. Note: This data is hypothetical and should be used as a starting point for your own experiments.
Table 1: Solubility in Common Organic Solvents
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| N,N-Dimethylformamide (DMF) | 25 | > 50 |
| Dichloromethane (DCM) | 25 | ~ 25 |
| Ethanol | 25 | ~ 5 |
| Methanol | 25 | ~ 2 |
| Acetonitrile | 25 | ~ 1 |
Table 2: Effect of Co-solvents on Aqueous Solubility
| Aqueous System (pH 7.4) | Co-solvent | % Co-solvent (v/v) | Estimated Solubility (µg/mL) |
| PBS | DMSO | 1% | ~ 10 |
| PBS | DMSO | 5% | ~ 50 |
| PBS | PEG 400 | 10% | ~ 75 |
| PBS | Ethanol | 10% | ~ 20 |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Preparation of Co-solvent Blends: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).
-
Solubility Determination: Add a small aliquot of the DMSO stock solution to each co-solvent blend to a target final concentration.
-
Equilibration: Vortex the samples and equilibrate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation is reached.
-
Analysis: Centrifuge the samples to pellet any undissolved compound. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Observation: Visually inspect for any precipitation. The highest concentration that remains clear is the approximate solubility in that system.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Compound Addition: Add an excess amount of solid this compound to a small volume of each buffer.
-
Equilibration: Shake or rotate the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.
-
Sample Processing: Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the filtrate using HPLC-UV or a similar method to determine the concentration of the dissolved compound at each pH. The results will generate a pH-solubility profile.[11]
Visualizations
Below are diagrams to guide your experimental workflow and decision-making process.
Caption: A decision tree for selecting a solubilization strategy.
Caption: Experimental workflow for co-solvent screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 7-bromo-4H-1,3-benzodioxine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-bromo-4H-1,3-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1][2][3][4][5] The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[1][2][3][4][5]
Q2: What is the general stability of this compound?
Q3: What materials or substances are incompatible with this compound?
A3: Based on data for similar compounds, this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances could lead to degradation of the compound. It is also advised to keep the product away from heat and sources of ignition.[1]
Q4: What are the potential hazardous decomposition products of this compound?
A4: Thermal decomposition of similar brominated benzodioxane compounds can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).[1][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, consider the following potential causes related to the stability of this compound:
| Potential Cause | Recommended Action |
| Compound Degradation | Verify that storage conditions have been consistently maintained as per the recommendations (cool, dry, tightly sealed). |
| Contamination | Ensure that the compound has not been exposed to incompatible materials such as strong acids, bases, or oxidizing agents. |
| Improper Handling | Review handling procedures to minimize exposure to air, moisture, and light. |
Issue 2: Visual Changes in the Compound
Changes in the physical appearance of the compound (e.g., color change, clumping) may indicate degradation or contamination.
| Observation | Potential Cause | Recommended Action | | :--- | :--- | | Discoloration | Oxidation or degradation due to exposure to air, light, or incompatible substances. | Discontinue use of the affected batch and procure a fresh supply. | | Clumping/Caking | Absorption of moisture. | Ensure the storage container is tightly sealed and stored in a desiccator if necessary. |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
This protocol outlines the recommended steps for handling this compound to minimize degradation and ensure user safety.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Benzodioxane Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzodioxanes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields in benzodioxane synthesis can be attributed to several factors, from reagent quality to suboptimal reaction conditions. Below are common causes and their solutions.
Question: My reaction is resulting in a very low yield of the desired benzodioxane. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Poor Quality Starting Materials | - Ensure starting materials (e.g., catechol, phenol derivatives, dihaloalkanes) are pure and dry. The presence of impurities or moisture can lead to side reactions or inhibit the primary reaction. - Consider recrystallizing or distilling starting materials if purity is questionable. |
| Inefficient Base | - The choice and amount of base are critical. For reactions involving catechols and dihaloalkanes, common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). - If using a solid base like K₂CO₃, ensure it is finely powdered and anhydrous to maximize surface area and reactivity. - The amount of base is crucial; typically 1 to 5 molar equivalents are used. Experiment within this range to find the optimal amount for your specific substrates. |
| Suboptimal Reaction Temperature | - Temperature plays a significant role in reaction kinetics. For many benzodioxane syntheses, temperatures can range from room temperature to reflux. - If the reaction is slow, a gradual increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to decomposition or side product formation. - It is advisable to perform small-scale experiments at different temperatures to identify the optimal condition. |
| Inappropriate Solvent | - The solvent can influence the solubility of reactants and the reaction rate. Common solvents for benzodioxane synthesis include acetone, dimethylformamide (DMF), and acetonitrile. - Ensure the chosen solvent is anhydrous. The polarity of the solvent can also affect the reaction outcome. |
| Catalyst Inactivity (if applicable) | - For reactions employing a catalyst, such as acid-catalyzed condensations of phenols with aldehydes, ensure the catalyst is active. - Consider trying different acid catalysts (e.g., hydrochloric acid, p-toluenesulfonic acid) or varying the catalyst loading. |
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Issue 2: Formation of Side Products and Purification Challenges
The presence of side products can complicate the purification of the desired benzodioxane and reduce the overall yield.
Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue. Understanding the potential side reactions is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
-
Polymerization: In acid-catalyzed reactions of phenols with aldehydes, polymerization of the starting materials can occur.
-
Solution: Use milder reaction conditions, such as a lower temperature or a less concentrated acid catalyst. The slow addition of the aldehyde can also help to minimize polymerization.
-
-
O-Alkylation vs. C-Alkylation: In reactions of phenols, alkylation can occur on the hydroxyl group (O-alkylation) or on the aromatic ring (C-alkylation). For benzodioxane formation, O-alkylation is the desired pathway.
-
Solution: The choice of base and solvent can influence the selectivity. Generally, polar aprotic solvents like DMF favor O-alkylation.
-
-
Formation of Di-substituted Products: When using a dihaloalkane, there is a possibility of reaction at both ends with two different catechol molecules, leading to larger, undesired molecules.
-
Solution: Using a slight excess of the dihaloalkane can sometimes favor the intramolecular cyclization. High dilution conditions can also promote the formation of the cyclic monomer over the dimer or polymer.
-
Question: I am having trouble purifying my benzodioxane derivative. What are some effective purification strategies?
Answer:
Purification can be challenging, especially if the product has similar polarity to the starting materials or side products.
Purification Strategies:
| Technique | Recommendations |
| Column Chromatography | - If standard silica gel chromatography is not effective, consider using a different stationary phase like alumina (neutral or basic). - A shallow solvent gradient during elution can improve the separation of closely related compounds. |
| Crystallization | - If the product is a solid, crystallization is an excellent method for achieving high purity. - Screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. |
| Trituration | - For removing small amounts of impurities from a solid product, trituration can be effective. This involves washing the solid with a solvent in which the desired product is insoluble, but the impurities are soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,4-benzodioxanes?
A1: A very common and versatile method is the Williamson ether synthesis-type reaction between a catechol derivative and a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.
Q2: How can I monitor the progress of my benzodioxane formation reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.
Q3: Can I use other dihaloalkanes besides 1,2-dibromoethane?
A3: Yes, other dihaloalkanes can be used to form different sized rings, though 1,4-benzodioxane (from a 1,2-dihaloalkane) is the most common. The reactivity of the dihaloalkane (iodide > bromide > chloride) should be considered.
Q4: My reaction involves an optically active starting material. How can I avoid racemization?
A4: Racemization can be a significant issue, especially under harsh basic or acidic conditions. It is crucial to carefully select the reaction conditions. For instance, avoiding strong bases for ester hydrolysis and using milder coupling agents can help preserve stereochemical integrity.
Experimental Protocols
General Protocol for the Synthesis of a 1,4-Benzodioxane Derivative from a Catechol and 1,2-Dibromoethane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Catechol (1.0 eq)
-
1,2-Dibromoethane (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted catechol and anhydrous DMF.
-
Add the anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired 1,4-benzodioxane derivative.
Reaction Scheme:
Caption: General reaction scheme for 1,4-benzodioxane synthesis.
Data Presentation
Table 1: Comparison of Bases in Benzodioxane Synthesis
| Base | Typical Solvent | Relative Strength | Advantages | Considerations |
| K₂CO₃ | Acetone, DMF | Moderate | Inexpensive, easy to handle. | Slower reaction times compared to stronger bases. |
| NaH | DMF, THF | Strong | Highly effective, can lead to faster reactions. | Pyrophoric, requires handling under inert atmosphere. |
| Cs₂CO₃ | Acetonitrile, DMF | Strong | Often gives higher yields for difficult substrates. | More expensive. |
Table 2: Influence of Solvents on Reaction Outcome
| Solvent | Polarity | Typical Reaction Temperature | Notes |
| Acetone | Polar Aprotic | Reflux (~56 °C) | Good for many reactions, easy to remove. |
| DMF | Polar Aprotic | 80 - 120 °C | High boiling point, good solvating power for salts. |
| Acetonitrile | Polar Aprotic | Reflux (~82 °C) | Good alternative to DMF, easier to remove. |
Technical Support Center: Synthesis of 7-bromo-4H-1,3-benzodioxine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-4H-1,3-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and scalable approach for synthesizing this compound is through an acid-catalyzed condensation reaction between 3-bromophenol and a formaldehyde source, such as paraformaldehyde. This reaction is analogous to the synthesis of other substituted 1,3-benzodioxanes.
Q2: What are the typical starting materials and reagents?
A2: The key starting materials and reagents are 3-bromophenol and paraformaldehyde. A strong acid catalyst, such as concentrated sulfuric acid, in a solvent like glacial acetic acid is typically employed. For workup and purification, a base (e.g., sodium hydroxide), an organic solvent (e.g., toluene), and a crystallization solvent system (e.g., diisopropyl ether/hexane) are required.
Q3: What is the expected yield for this synthesis?
A3: While specific yields for this compound are not widely reported, a comparable synthesis of 6-bromo-4H-1,3-benzodioxine from 4-bromophenol reports a yield of approximately 75%.[1] Similar yields can be targeted for the 7-bromo isomer with optimization.
Q4: What are the key reaction parameters to control?
A4: Temperature, reaction time, and the molar ratio of reactants are critical. The condensation is often carried out at a low temperature (e.g., 0°C) over an extended period (e.g., 120 hours) to minimize side reactions.[1] The amount of acid catalyst is also a crucial parameter that can affect both the reaction rate and the formation of impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals. The disappearance of the starting material (3-bromophenol) and the appearance of the product spot/peak will indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive paraformaldehyde. | 1. Use freshly opened or properly stored paraformaldehyde. Consider depolymerizing it to formaldehyde gas before use for challenging reactions. |
| 2. Insufficient acid catalyst. | 2. Ensure the correct amount of concentrated sulfuric acid is added. The catalyst is crucial for the reaction to proceed. | |
| 3. Reaction temperature is too low or too high. | 3. Maintain the recommended reaction temperature. For this synthesis, a prolonged reaction at 0°C is suggested.[1] | |
| 4. Insufficient reaction time. | 4. This reaction can be slow; ensure it runs for the recommended duration (e.g., 120 hours).[1] Monitor by TLC or GC until the starting material is consumed. | |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. | 1. Strictly control the reaction temperature. Excursions to higher temperatures can lead to polymerization and degradation of the starting materials and product. |
| 2. Excess acid catalyst. | 2. Use the stoichiometric amount of the acid catalyst as recommended in the protocol. | |
| Product is an Oil and Does Not Crystallize | 1. Presence of impurities. | 1. Purify the crude product by distillation under reduced pressure.[1] |
| 2. Incorrect crystallization solvent system. | 2. Use a non-polar solvent system like diisopropyl ether/hexane to induce crystallization.[1] Scratching the inside of the flask with a glass rod may also help initiate crystallization. | |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction. | 1. Allow the reaction to proceed for a longer duration. |
| 2. Formation of side products (e.g., polymers of formaldehyde). | 2. During workup, filter the organic phase while hot to remove formaldehyde polymers.[1] | |
| 3. Isomeric impurities. | 3. Purify by column chromatography or distillation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 6-bromo-4H-1,3-benzodioxine.[1]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3-Bromophenol | 173.01 | 1.0 kg (5.78 mol) | 1.0 |
| Paraformaldehyde | (CH₂O)n | 870 g (28.9 mol) | 5.0 |
| Glacial Acetic Acid | 60.05 | 3.8 L | - |
| Concentrated Sulfuric Acid | 98.08 | 654 mL | - |
| Sodium Hydroxide | 40.00 | 1.35 kg | - |
| Toluene | 92.14 | 7 L | - |
| Diisopropyl Ether | 102.18 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 3.8 L of glacial acetic acid and 654 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.
-
Addition of Reactants: To the cooled acid mixture, add 1 kg (5.78 moles) of 3-bromophenol and 870 g (28.9 moles) of paraformaldehyde.
-
Reaction: Stir the mixture at 0°C for 120 hours.
-
Neutralization: Prepare a solution of 1.35 kg of sodium hydroxide in 13 L of water. Slowly and carefully add this basic solution to the reaction mixture to neutralize the acids. A precipitate will form.
-
Workup:
-
Filter the precipitate and dissolve it in 7 L of toluene.
-
Dry the organic phase by azeotropic distillation.
-
Filter the hot toluene solution to remove any formaldehyde polymers.
-
Evaporate the toluene under reduced pressure to obtain the crude product.
-
-
Purification:
-
Distill the crude residue under reduced pressure (B.P. for 6-bromo isomer: 80°-90° C at 0.13 mbar).[1]
-
The distilled product can be crystallized by stirring in a mixture of diisopropyl ether and hexane.
-
-
Characterization: The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: Characterization of Halogenated Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization of halogenated heterocyclic compounds.
General FAQs
Q1: What are the most common challenges when characterizing halogenated heterocycles?
A1: The primary challenges stem from the unique properties of halogen atoms, which can significantly influence the outcomes of standard analytical techniques. Key issues include:
-
NMR Spectroscopy: Signal broadening due to quadrupolar effects (Cl, Br, I), and complex, sometimes counterintuitive, chemical shifts caused by the "heavy atom effect".[1][2] Fluorine introduces its own challenges with complex splitting patterns.[1]
-
Mass Spectrometry: While isotopic patterns are useful for identification, overlapping patterns in polyhalogenated compounds and complex fragmentation can complicate spectral interpretation.
-
X-ray Crystallography: Halogenated compounds are particularly susceptible to specific radiation damage, which can cleave the carbon-halogen (C-X) bond, leading to poor electron density and incorrect structural models.[3][4]
-
Reactivity and Stability: Certain halogenated heterocycles can be unstable or undergo unexpected rearrangements, such as the "halogen dance" reaction, under analytical or synthetic conditions.[5][6]
Troubleshooting Guide: NMR Spectroscopy
Q2: Why is the ¹³C NMR signal for the carbon atom bonded to my bromine or iodine atom shifted upfield (to a lower ppm)? I expected a downfield shift due to electronegativity.
A2: This is a classic example of the "heavy atom effect".[2] While electronegativity does play a role, for heavier halogens like bromine and especially iodine, a phenomenon called spin-orbit coupling becomes significant.[7] This relativistic effect induces strong shielding of the directly attached carbon nucleus, causing an upfield shift that often counteracts the expected downfield shift from electronegativity.[1][8]
Q3: The ¹³C NMR signal for the carbon bonded to a chlorine or bromine atom in my heterocycle is very broad or missing entirely. What is the cause?
A3: This is likely due to quadrupolar broadening. Most isotopes of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) are quadrupolar nuclei, meaning they have a non-spherical distribution of charge (spin > 1/2).[9][10] This quadrupolar moment interacts with the local electric field gradient, providing a very efficient relaxation pathway.[10][11] This rapid relaxation can dramatically broaden the signal of the quadrupolar nucleus itself and, through scalar coupling, the signal of the carbon atom it is attached to, sometimes to the point where it disappears into the baseline.[9]
Q4: My fluorine-substituted heterocycle shows very complex splitting in both the ¹H and ¹³C NMR spectra. How can I simplify interpretation?
A4: Fluorine (¹⁹F) is a spin-1/2 nucleus with ~100% natural abundance, so it readily couples to both ¹H and ¹³C nuclei, often over multiple bonds (²J, ³J, and even longer-range couplings). This results in complex multiplets. To simplify the spectra:
-
Run a ¹⁹F-decoupled ¹H or ¹³C NMR experiment: This will collapse the fluorine-related splitting, resulting in simpler signals for the protons and carbons.
-
Utilize 2D NMR: Experiments like ¹H-¹⁹F HETCOR can be invaluable for definitively assigning which protons are coupled to which fluorine atoms. For ¹³C assignment, ¹³C-¹⁹F HETCOR can be similarly useful.
Q5: I'm having trouble assigning the regiochemistry of my polyhalogenated heterocycle. Can NMR help predict reactivity?
A5: Yes, ¹H NMR of the corresponding dehalogenated parent heterocycle can be a useful predictive tool. A method developed by Handy and coworkers suggests that the proton with the largest chemical shift (most downfield) is attached to the most electron-deficient carbon. This position is often the preferred site for cross-coupling reactions.[6] While this method is a good starting point, it doesn't account for steric effects or strong directing groups.[6]
Troubleshooting Guide: Mass Spectrometry
Q6: My mass spectrum shows a prominent M+2 peak. How do I know if the compound contains chlorine or bromine?
A6: The key is the relative intensity of the molecular ion (M) peak compared to the M+2 peak.
-
Chlorine (Cl): Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. You will observe an M+2 peak that is about one-third the height of the M peak.[12]
-
Bromine (Br): Has two main isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. You will observe an M+2 peak that is nearly the same height as the M peak.[12]
Q7: I suspect my compound has two halogen atoms. What should the isotopic pattern look like?
A7: The isotopic patterns for dihalogenated compounds are also highly characteristic. You should look for M, M+2, and M+4 peaks. The expected intensity ratios are summarized in the table below.
| Halogen Combination | Peak Pattern | Approximate Intensity Ratio |
| Two Chlorine atoms (Cl₂) | M, M+2, M+4 | 9 : 6 : 1 |
| Two Bromine atoms (Br₂) | M, M+2, M+4 | 1 : 2 : 1 |
| One Chlorine, one Bromine (ClBr) | M, M+2, M+4 | 3 : 4 : 1 |
Table 1. Isotopic abundance patterns for dihalogenated compounds in mass spectrometry.[12]
Q8: I'm not seeing the expected molecular ion cluster, or the fragmentation pattern is confusing. What are the common fragmentation pathways?
A8: If the molecular ion is weak or absent, first ensure your ionization method is soft enough. For halogenated compounds, common fragmentation pathways include:
-
Loss of a Halogen Radical: This is often the most favorable initial fragmentation, especially for bromo and iodo derivatives, leaving a carbocation. The fragment will not show the halogen isotopic pattern.
-
Loss of HX: Elimination of a hydrogen halide (e.g., HCl, HBr) is also common.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbon bearing the halogen can occur.
If you see unexpected fragments, consider the possibility of sample degradation in the ion source or contamination.
Troubleshooting Guide: X-ray Crystallography
Q9: The electron density for my brominated or iodinated ligand is weak and ill-defined, even though the rest of the structure is clear. What is happening?
A9: This is a strong indicator of specific radiation damage (SRD).[3] Intense X-ray beams, particularly at synchrotrons, can cause the cleavage of the relatively weak carbon-halogen bond (C-Br, C-I).[3][4] This damage is dose-dependent, meaning the longer the crystal is exposed to the beam, the more the bond will break. As a result, the halogen atom becomes disordered or is lost, leading to a deterioration of its electron density map.[3]
Q10: My strategy of using a brominated analog for anomalous phasing failed, as I could not detect a significant anomalous signal. Could this be related to radiation damage?
A10: Yes, absolutely. Specific radiation damage that cleaves the C-Br bond will eliminate the anomalous signal from the bromine atom.[3] Studies have shown that as the X-ray dose increases, the anomalous signal from brominated ligands is progressively lost.[3][4] This is a critical pitfall, as collecting highly redundant data to improve signal-to-noise can be counterproductive if it simultaneously destroys the very signal you are trying to measure.[3]
Experimental Protocol: Mitigating Specific Radiation Damage (SRD) in X-ray Data Collection
This protocol provides steps to minimize C-X bond cleavage during data collection for halogenated heterocycles.
-
Minimize X-ray Dose: This is the most critical factor.
-
Use a high-performance detector to reduce exposure time per frame.
-
Attenuate the beam as much as possible while still obtaining usable diffraction.
-
Limit the total number of frames collected. Avoid collecting highly redundant data unless absolutely necessary. Be aware of the "point of diminishing returns" where more data collection leads to more damage and a weaker anomalous signal.[3]
-
-
Use a Multi-Crystal or Serial Crystallography Approach:
-
If sufficient crystals are available, spread the total required dose over multiple crystals.
-
For very sensitive samples, consider using serial crystallography techniques (e.g., MSOX - multiple serial structures from one crystal) where data is collected from multiple locations on the same crystal or from many microcrystals.[3]
-
-
Data Collection at Cryogenic Temperatures:
-
Always collect data at cryogenic temperatures (e.g., 100 K). While this does not eliminate SRD, it significantly slows the migration of free radicals that cause damage.
-
-
Analyze Data as a Function of Dose:
-
Process your data in batches corresponding to different stages of the data collection (e.g., the first 10%, first 20%, etc.).
-
Monitor metrics such as the ligand's real-space correlation coefficient and B-factors. A worsening of these metrics with increasing frame number is a clear sign of radiation damage.[3]
-
If collecting anomalous data, monitor the strength of the anomalous signal as a function of dose.
-
Troubleshooting Guide: Reactivity & Stability
Q11: During a reaction with a strong base (like LDA or an organolithium), my brominated heterocycle rearranged to an unexpected isomer. What could have caused this?
A11: You have likely observed a "halogen dance" reaction.[5] This is a base-catalyzed intramolecular migration of a halogen atom (usually Br or I) on an aromatic or heteroaromatic ring.[13] The reaction is driven by thermodynamics, proceeding towards the most stable arylmetal intermediate.[14] For example, deprotonation of 2-bromothiophene can lead to a rearranged 3-bromothiophene product after quenching.[15]
Q12: How can I control or prevent a halogen dance reaction?
A12: Controlling a halogen dance depends on several factors:
-
Choice of Base: Hindered lithium amides like LDA or LiTMP are often used to initiate the reaction. Using a different class of base may prevent it.[14] To perform a halogen-metal exchange without a subsequent dance, a non-basic organolithium like n-BuLi at very low temperatures is often used.
-
Temperature: Halogen dance reactions are highly temperature-sensitive. Lower temperatures (e.g., -78 °C or lower) favor the reaction by allowing both the metalated and unmetalated species to coexist.[5] Running the reaction at higher temperatures can sometimes suppress the migration.[5]
-
Trapping Agent: The lithiated intermediate formed after deprotonation is nucleophilic. If you add a "fast" reacting electrophile quickly, you can often trap the initial intermediate before it has time to "dance".[5]
Experimental Protocol: General Procedure for Halogen Dance and Electrophilic Trapping
This protocol describes a typical procedure for inducing a halogen dance on a brominated thiophene and trapping the rearranged intermediate.
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried flask equipped with a magnetic stir bar. Cool the flask to -78 °C (dry ice/acetone bath).
-
Base Formation (LDA): To the cold THF, add diisopropylamine (1.5 equiv) followed by the dropwise addition of n-butyllithium (1.2 equiv). Stir for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA).[15]
-
Initiation of Halogen Dance: Cool the LDA solution back to -78 °C. Add the brominated heterocycle (e.g., 2-bromothiophene, 1.0 equiv) dropwise.[15]
-
Rearrangement: Stir the reaction at -78 °C for a short period (e.g., 30 minutes), then allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 15 hours) to allow the halogen migration to reach thermodynamic equilibrium.[15] The optimal time and temperature will be substrate-dependent.
-
Electrophilic Trap: Cool the reaction mixture back down to -78 °C. Add the desired electrophile (e.g., DMF, an aldehyde, I₂) dropwise.[15]
-
Workup and Purification: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific radiation damage to halogenated inhibitors and ligands in protein-ligand crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 7-bromo-4H-1,3-benzodioxine and Other Benzodioxane Isomers for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties and Biological Activities of Brominated Benzodioxane Isomers
This guide offers a detailed comparison of 7-bromo-4H-1,3-benzodioxine and its isomers, with a particular focus on bromo-substituted 1,4-benzodioxanes. Benzodioxane scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of available data, including comparative biological activities, experimental protocols for key assays, and visualization of relevant signaling pathways.
Comparative Physicochemical and Biological Data
Table 1: Physicochemical Properties of Benzodioxane Isomers
| Compound | Isomer Type | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | 1,3-benzodioxine | C₈H₇BrO₂ | 215.04 | 2.35 |
| 6-bromo-1,4-benzodioxane | 1,4-benzodioxane | C₈H₇BrO₂ | 215.04 | 2.41 |
| 5-bromo-1,4-benzodioxane | 1,4-benzodioxane | C₈H₇BrO₂ | 215.04 | 2.41 |
Table 2: Comparative Anticancer Activity of Bromo-Benzodioxane Derivatives
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Citation |
| This compound | - | - | No Data Available | - |
| (R)-4-(substituent)-1,4-dioxane derivative | PC-3 (Prostate) | Cytotoxicity | Potent activity noted | [1][2][3] |
| Bromo-substituted 1,3,4-oxadiazole-benzodioxane | Multiple | MTT | 7.21 - 25.87 | |
| Bromophenol derivatives with indolin-2-one | A549, Bel7402, HepG2, HeLa, HCT116 | MTT | Potent activity noted | [4] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines (from bromobenzenes) | PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG | Cell Growth Inhibition | 7.84 - 16.2 | [5] |
Table 3: Comparative Antimicrobial Activity of Bromo-Benzodioxane Derivatives
| Compound/Derivative | Bacterial/Fungal Strain | Assay | MIC (µg/mL) | Citation |
| This compound | - | - | No Data Available | - |
| Benzodioxane-benzamides (FZ95, FZ100) | MRSA, MSSA, B. subtilis | Broth Microdilution | 0.1 - 0.25 | [6] |
| 2-(2-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxan-2-yl)-1,3,4-oxadiazole | S. aureus, B. subtilis, E. coli, A. niger, A. flavus, C. albicans | Twofold Serial Dilution | 0.25 - 1 | [7][8] |
| 2-(4-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxan-2-yl)-1,3,4-oxadiazole | S. aureus, B. subtilis, E. coli | Twofold Serial Dilution | 0.25 - 1 | [7][8] |
Key Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of benzodioxane isomers, this section provides detailed methodologies for commonly employed assays.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Radioligand Receptor Binding Assay
This technique is used to quantify the affinity of a ligand for a specific receptor.
Materials:
-
Cell membranes or tissues expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]-Prazosin for α₁-adrenergic receptors)
-
Unlabeled competitor ligand (the test compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate or tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway Visualizations
Benzodioxane derivatives have been shown to interact with various G protein-coupled receptors (GPCRs), including α₁-adrenergic and 5-HT₁A receptors. Understanding their impact on the downstream signaling cascades is crucial for elucidating their mechanism of action.
Caption: α1-Adrenergic Receptor Signaling via Gαq Pathway.
Caption: 5-HT1A Receptor Signaling via Gαi Pathway.
Conclusion
This guide provides a comparative overview of this compound and other bromo-substituted benzodioxane isomers, highlighting the significant role of the benzodioxane scaffold in medicinal chemistry. While there is a notable lack of publicly available biological data for this compound, the provided information on related isomers, particularly bromo-1,4-benzodioxanes, reveals their potential as anticancer and antimicrobial agents, as well as modulators of key GPCRs. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this important class of compounds. Future research should focus on the systematic biological evaluation of a wider range of bromo-benzodioxane isomers, including this compound, to establish a comprehensive structure-activity relationship and unlock their full therapeutic potential.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.1 Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1‑Adrenergic and 5‑HT1A Receptor Binding Sites Recognition [pubblicazioni.unicam.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Benzodioxine Analogs
A comprehensive literature search for cytotoxicity data specifically on 7-bromo-4H-1,3-benzodioxine analogs did not yield specific experimental results. However, significant research has been conducted on the cytotoxic properties of structurally related benzodioxine and benzodioxole analogs. This guide provides a comparative overview of the cytotoxic activity of these related compounds against various cancer cell lines, offering valuable insights into their potential as anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various benzodioxine and benzodioxole analogs from recent studies. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1,4-Benzodioxine derivative 11a | MCF-7 (Breast) | < 10 | [1] |
| HepG2 (Liver) | < 10 | [1] | |
| PC-3 (Prostate) | < 10 | [1] | |
| A549 (Lung) | < 10 | [1] | |
| 1,4-Benzodioxane-hydrazone 7e | MDA-MB-435 (Melanoma) | 0.20 | [2] |
| M14 (Melanoma) | 0.46 | [2] | |
| SK-MEL-2 (Melanoma) | 0.57 | [2] | |
| UACC-62 (Melanoma) | 0.27 | [2] | |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f | PC-3 (Prostate) | 9.71 | [3][4] |
| MDA-MB-231 (Breast) | 12.9 | [3][4] | |
| MIA PaCa-2 (Pancreatic) | 9.58 | [3][4] | |
| U-87 MG (Glioblastoma) | 16.2 | [3][4] | |
| (E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201 ) | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [7] |
Experimental Protocols
The following is a detailed protocol for the MTT assay, a common colorimetric method used to assess cell viability and cytotoxicity, based on protocols described in the cited literature.[8][9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[9]
Materials:
-
96-well microplates
-
Test compounds (benzodioxine analogs)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100% The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential apoptosis signaling pathway.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mayo.edu [mayo.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
Spectroscopic Data Analysis: A Comparative Guide to 7-bromo-4H-1,3-benzodioxine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 7-bromo-4H-1,3-benzodioxine and its related analogs. Due to the limited availability of experimental data for the target compound, this document combines experimental data for structurally similar molecules with predicted data for this compound to offer a comprehensive analytical overview. This approach allows for a foundational understanding of the expected spectral characteristics of the target molecule.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound, its parent compound 4H-1,3-benzodioxin, and its isomer 6-bromo-4H-1,3-benzodioxine.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-4 | Aromatic Protons |
| This compound (Predicted) | ~5.3 | ~4.9 | ~7.2 (d), ~7.0 (dd), ~6.8 (d) |
| 6-bromo-4H-1,3-benzodioxine | 5.24 (s, 2H) | 4.88 (s, 2H) | 7.31 (dd, J=8.7, 2.4 Hz, 1H), 7.13 (m, 1H), 6.39 (d, J=8.7 Hz, 1H) |
| 4H-1,3-benzodioxin | 5.25 (s, 2H) | 4.85 (s, 2H) | 7.15-6.80 (m, 4H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-4 | Aromatic Carbons | C-Br |
| This compound (Predicted) | ~93 | ~65 | ~150, ~128, ~125, ~122, ~118 | ~115 |
| 6-bromo-1,4-benzodioxane * | - | - | 144.1, 140.7, 122.1, 119.3, 118.0 | 114.5 |
| 4H-1,3-benzodioxin | 92.9 | 64.7 | 150.8, 126.8, 122.5, 121.8, 117.5, 115.9 | - |
*Note: Data for 6-bromo-1,4-benzodioxane, a structural isomer, is provided for comparison due to the lack of available data for 6-bromo-4H-1,3-benzodioxine.
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | C-H (aromatic) | C-H (aliphatic) | C-O Stretch | C=C (aromatic) | C-Br Stretch |
| This compound (Predicted) | ~3050 | ~2950, ~2850 | ~1250, ~1050 | ~1600, ~1480 | ~650 |
| 4H-1,3-benzodioxin | 3060 | 2960, 2850 | 1260, 1070 | 1590, 1490 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 214/216 (due to Br isotopes) | Expected fragments from loss of CH₂O, Br, and retro-Diels-Alder reaction. |
| 4H-1,3-benzodioxin | 136 | 107, 78, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound or 20-30 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling. Key parameters include the number of scans, relaxation delay, and spectral width.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: A small amount of the solid is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol oil.
-
Liquid Samples: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength.
-
Data Processing: The resulting spectrum of transmittance versus wavenumber is plotted.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Workflow and Data Analysis Pathway
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final structure elucidation.
Caption: General workflow for spectroscopic data analysis.
In Vitro Evaluation of Benzodioxane-Related Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of a potent benzodioxane-related chalcone derivative as a Monoamine Oxidase B (MAO-B) inhibitor against other established alternatives. The content herein is supported by experimental data and detailed protocols to assist in the evaluation and development of novel therapeutic agents targeting MAO-B.
Monoamine oxidases (MAO) are enzymes crucial for the catabolism of monoamine neurotransmitters.[1] Specifically, MAO-B is a key target in the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, as its inhibition can increase dopamine levels in the brain.[2][3] The development of selective MAO-B inhibitors is a significant area of research in medicinal chemistry.[4]
This guide focuses on a potent fluorinated benzyloxy chalcone derivative, referred to as FBZ13, as a case study to illustrate the evaluation process. Chalcones are recognized as promising lead structures for MAO-B inhibitors.[5]
Comparative Performance of MAO-B Inhibitors
The efficacy of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[6][7] A lower IC50 value signifies greater potency. The following table summarizes the in vitro inhibitory activity of the selected benzodioxane-related derivative (FBZ13) and compares it with well-established MAO-B inhibitors.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity | Notes |
| FBZ13 ((E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one) | MAO-B | 0.0053 | Highly Selective | A potent, competitive, and reversible inhibitor.[8] |
| Safinamide | MAO-B | ~0.0212 | Selective | Reference drug; FBZ13 is approximately 4.0 times more potent.[5][8] |
| Selegiline (L-deprenyl) | MAO-B | ~0.0068 | Selective | An irreversible inhibitor used in Parkinson's disease treatment.[6][9] |
| Rasagiline | MAO-B | Not specified | Selective | An irreversible MAO-B inhibitor.[9] |
| Clorgyline | MAO-A | ~0.0016 | MAO-A Selective | Included as a control for MAO-A selectivity.[6] |
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of a compound against MAO-B is crucial for accurate and reproducible results. The following protocol is a standard fluorometric assay.
Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[10][11]
1. Materials and Reagents:
-
Recombinant human MAO-B (hMAO-B) enzyme[6]
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]
-
Fluorescent Probe (e.g., Amplex Red™ or GenieRed Probe)[6][11]
-
Developer/Horseradish Peroxidase (HRP)[6]
-
Test Inhibitor (e.g., FBZ13)
-
Positive Control Inhibitor (e.g., Selegiline)[6]
-
Vehicle Control (e.g., DMSO, final concentration <1-2%)[11][12]
-
96-well black microplates[12]
-
Fluorometric microplate reader[12]
2. Preparation of Solutions:
-
Test Compound: Prepare a high-concentration stock solution in DMSO. Perform serial dilutions in the assay buffer to achieve a range of test concentrations.[12]
-
MAO-B Enzyme Solution: Reconstitute and dilute the lyophilized enzyme in cold assay buffer to the desired working concentration.[11]
-
Substrate Solution: Prepare a working solution of the MAO-B substrate, developer, and fluorescent probe in the assay buffer.[6]
3. Assay Procedure:
-
Add 10 µL of the serially diluted test inhibitor, positive control, or vehicle control to the wells of a 96-well black plate.
-
Add 50 µL of the MAO-B enzyme working solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[13]
-
Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.[6]
-
Immediately place the plate in a fluorometric microplate reader.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-40 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6][11]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (uninhibited enzyme).
-
% Inhibition = [(Rate of EC - Rate of S) / Rate of EC] * 100
-
Where EC is the Enzyme Control and S is the Test Inhibitor sample.
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Visualizations
MAO-B Metabolic Pathway
The following diagram illustrates the role of Monoamine Oxidase B in the degradation of monoamine neurotransmitters.
Caption: MAO-B catalyzes the oxidative deamination of neurotransmitters, a process blocked by inhibitors.
Experimental Workflow for MAO-B Inhibition Assay
The diagram below outlines the key steps in the in vitro fluorometric assay to determine the IC50 value of a potential MAO-B inhibitor.
Caption: Workflow for determining the IC50 of a test compound in a fluorometric MAO-B inhibition assay.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. courses.edx.org [courses.edx.org]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors [mdpi.com]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
Structure-Activity Relationship of Brominated Benzodioxanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a versatile heterocyclic nucleus prevalent in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of bromine atoms to this structure can significantly modulate its physicochemical properties and biological activity, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of brominated benzodioxanes, focusing on their applications as monoamine oxidase B (MAO-B) inhibitors, α1-adrenoceptor antagonists, and anticancer agents. The information is presented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Monoamine Oxidase B (MAO-B) Inhibition
Brominated benzodioxane-substituted chalcones have emerged as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. The position and nature of halogen substitution on the benzodioxane ring system play a crucial role in their inhibitory activity.
Comparative Inhibitory Activity of Brominated Benzodioxane Chalcones against hMAO-B
| Compound ID | Structure | R1 | R2 | IC50 (µM) for hMAO-B | Selectivity Index (SI) vs hMAO-A |
| 1 | Chalcone Backbone | H | H | 13.04 | - |
| 2 | Thienyl Chalcone | H | H | 10.62 | - |
| 3 | 1,4-benzodioxan-substituted thienyl chalcone | H | H | 6.05 | >333 |
| 12 | 5-Chloro-thienyl analog | Cl | H | 0.11 | >333 |
| 13 | 5-Bromo-thienyl analog | Br | H | 0.12 | >333 |
| 22 | (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one | Br | F | 0.026 | >1538 |
Data compiled from multiple sources.[2][3]
The data clearly indicates that the incorporation of a brominated phenyl ring significantly enhances the inhibitory potency against human MAO-B.[2] Specifically, compound 22 , featuring a 3-bromo-4-fluorophenyl group, demonstrates exceptional potency with an IC50 value of 0.026 µM and a high selectivity index.[2] This suggests that the electronic and steric properties imparted by the bromine and fluorine atoms are critical for optimal interaction with the enzyme's active site.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of compounds against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (brominated benzodioxanes)
-
Positive control inhibitor (e.g., selegiline)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = ~530/590 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant hMAO-B enzyme, and the test compounds or control to the designated wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, Amplex Red, and HRP to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for at least 30 minutes.
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the MAO-B Inhibition Workflow
α1-Adrenoceptor Antagonism
Benzodioxane derivatives are well-known for their interaction with α-adrenoceptors. Bromination can influence the affinity and selectivity of these compounds for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D).
Comparative Binding Affinity of Benzodioxane Derivatives for α1-Adrenoceptors
While specific data for a series of brominated benzodioxane analogs is limited in the readily available literature, studies on related benzodioxane antagonists indicate that structural modifications, including substitution on the aromatic ring, significantly impact binding affinity. It is suggested that a systematic study of the structure-affinity relationship in benzodioxane antagonists, including brominated derivatives, could lead to the development of more potent and selective blocking drugs for α1-adrenoceptors.[4]
| Compound | R | α1-Adrenoceptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (α2/α1) |
| WB-4101 | H | 0.25 | 180 | 720 |
| 2-Methoxy-WB-4101 | 2-OCH3 | 0.12 | 160 | 1333 |
| 3-Methoxy-WB-4101 | 3-OCH3 | 0.40 | 200 | 500 |
| 4-Methoxy-WB-4101 | 4-OCH3 | 0.32 | 190 | 594 |
| 4-Bromo-WB-4101 | 4-Br | - | - | - |
Data for non-brominated analogs is presented to illustrate the effect of substitution. Further research is needed to populate data for brominated analogs like 4-Bromo-WB-4101.
Experimental Protocol: α1-Adrenoceptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of brominated benzodioxanes for α1-adrenoceptors.
Materials:
-
Cell membranes expressing human α1A, α1B, or α1D adrenoceptors (e.g., from transfected CHO or HEK293 cells)
-
Radioligand (e.g., [3H]prazosin)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Test compounds (brominated benzodioxanes)
-
Non-specific binding control (e.g., phentolamine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In tubes, combine the cell membranes, [3H]prazosin (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or phentolamine (for non-specific binding).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the α1-Adrenoceptor Antagonist Signaling Pathway
Anticancer Activity
Recent studies have explored the potential of benzodioxane derivatives as anticancer agents. Bromination of the benzodioxane core can enhance the cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Brominated Benzodioxane Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Benzodioxane Derivative 1 (Unsubstituted) | HeLa | >100 |
| Brominated Benzodioxane Derivative 2 | HeLa | ~50 |
| Piperine (Natural Benzodioxole) | HeLa | ~40 |
| HJ1 (Piperine-derived Benzodioxolane) | HeLa | ~10 |
| HJ1 (Piperine-derived Benzodioxolane) | MDA-MB-231 | ~4 |
Data compiled from various sources, highlighting the potential for enhanced activity with structural modifications.[5][6]
The data, although preliminary, suggests that bromination and other structural modifications on the benzodioxane scaffold can lead to a significant increase in cytotoxic activity against cancer cells.[5] Further comprehensive studies are required to establish a clear SAR for a series of brominated analogs against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (brominated benzodioxanes)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the brominated benzodioxane derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.
Visualizing the Anticancer Drug Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]
Comparative Reactivity Analysis: 6-Bromo- vs. 7-Bromo-4H-1,3-Benzodioxine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Synthesis and Reactivity of 6-Bromo- and 7-Bromo-4H-1,3-Benzodioxine Isomers
In the landscape of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel molecules with tailored properties. The 4H-1,3-benzodioxine core is a privileged structure found in a variety of biologically active compounds. Brominated derivatives of this scaffold serve as versatile intermediates for further molecular elaboration through cross-coupling reactions and other transformations. This guide provides a comprehensive comparison of the synthesis and, most critically, the predicted reactivity of two key isomers: 6-bromo-4H-1,3-benzodioxine and this compound. While direct comparative experimental data is scarce in the literature, a detailed analysis of the electronic and steric factors governing their reactivity can provide valuable insights for synthetic planning.
Synthesis of Bromo-4H-1,3-benzodioxine Isomers
The synthesis of the 6-bromo isomer is well-documented, proceeding from readily available 4-bromophenol. A plausible synthetic route to the 7-bromo isomer can be proposed based on analogous reactions starting from 3-bromophenol.
Experimental Protocol: Synthesis of 6-Bromo-4H-1,3-benzodioxine[1]
This established procedure utilizes the reaction of 4-bromophenol with paraformaldehyde in the presence of an acid catalyst.
Materials:
-
4-Bromophenol
-
Paraformaldehyde
-
Acetic acid
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Toluene
-
Diisopropyl ether
-
Hexane
Procedure:
-
A mixture of 4-bromophenol (5.78 moles) and paraformaldehyde (28.9 moles) is prepared in acetic acid (3.8 L) and concentrated sulfuric acid (654 mL).
-
The reaction mixture is stirred at 0°C for 120 hours.
-
The mixture is then neutralized with a solution of sodium hydroxide (1350 g in 13 L of water).
-
The resulting precipitate is filtered and dissolved in toluene (7 L).
-
The organic phase is dried by azeotropic distillation, filtered while hot to remove formaldehyde polymers, and then evaporated under reduced pressure.
-
The residue is purified by distillation under reduced pressure to yield 6-bromo-4H-1,3-benzodioxine.
-
The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane.
Proposed Experimental Protocol: Synthesis of this compound
Based on the synthesis of the 6-bromo isomer, a similar acid-catalyzed reaction of 3-bromophenol with paraformaldehyde is proposed for the synthesis of this compound.
Materials:
-
3-Bromophenol
-
Paraformaldehyde
-
Acetic acid
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Toluene
-
Appropriate solvents for crystallization (to be determined experimentally)
Procedure:
-
Combine 3-bromophenol and a molar excess of paraformaldehyde in a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent, such as toluene or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Comparative Data Summary
The following table summarizes key properties and predicted reactivity trends for the two isomers. Spectroscopic data for the 6-bromo isomer is experimentally derived, while data for the 7-bromo isomer is predicted.
| Property | 6-Bromo-4H-1,3-benzodioxine | This compound (Predicted) |
| Molecular Formula | C₈H₇BrO₂ | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol | 215.04 g/mol |
| Starting Material | 4-Bromophenol | 3-Bromophenol |
| ¹H NMR (CDCl₃, δ ppm) | 4.88 (2H, s, Ar-CH₂), 5.24 (2H, s, -OCH₂O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH)[1] | Aromatic protons are expected to show a different splitting pattern and chemical shifts due to the different substitution pattern. |
| Predicted Reactivity in Electrophilic Aromatic Substitution | Less reactive than the 7-bromo isomer at the unsubstituted positions. The electron-donating dioxine ring activates the aromatic ring, but the bromine is deactivating. | More reactive than the 6-bromo isomer at the unsubstituted positions. The activating effect of the dioxine ring is more pronounced at the positions ortho and para to the ether linkage. |
| Predicted Reactivity in Nucleophilic Aromatic Substitution | More reactive than the 7-bromo isomer. The bromine at the 6-position is para to an electron-donating ether oxygen, which can stabilize a negative charge in the transition state. | Less reactive than the 6-bromo isomer. The bromine at the 7-position is meta to one ether oxygen and ortho to the other, leading to less effective stabilization of a negative intermediate. |
| Predicted Reactivity in Cross-Coupling Reactions (e.g., Suzuki) | Generally good reactivity, typical of aryl bromides. | Expected to have similar or slightly higher reactivity compared to the 6-bromo isomer due to potentially less steric hindrance and favorable electronic effects. |
Reactivity Comparison: A Deeper Dive
The differing positions of the bromine atom on the 4H-1,3-benzodioxine ring system have a profound impact on the electronic distribution within the aromatic ring, and consequently, on the reactivity of the molecule in key synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
The 4H-1,3-benzodioxine ring system is generally activating towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen atoms. These oxygens increase the electron density of the benzene ring, particularly at the ortho and para positions relative to the ether linkages. However, the bromine atom is an ortho, para-directing deactivator.
-
6-Bromo-4H-1,3-benzodioxine: The bromine atom at the 6-position is para to one of the ether oxygens and meta to the other. The strong activating effect of the para-oxygen directs incoming electrophiles to the 5- and 7-positions. However, the deactivating nature of the bromine will slow the overall reaction rate compared to the unsubstituted 4H-1,3-benzodioxine.
-
This compound: The bromine atom at the 7-position is meta to one ether oxygen and ortho to the other. The powerful ortho-directing effect of the adjacent ether oxygen will strongly activate the 6- and 8-positions towards electrophilic attack. This suggests that the 7-bromo isomer is likely to be more reactive towards EAS than the 6-bromo isomer at its unsubstituted positions.
Caption: Predicted reactivity in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution on aryl halides is generally challenging and often requires the presence of strong electron-withdrawing groups or the use of harsh reaction conditions. However, the relative reactivity of the two bromo isomers can be predicted based on the stability of the Meisenheimer intermediate.
-
6-Bromo-4H-1,3-benzodioxine: The bromine at the 6-position is para to an ether oxygen. An attacking nucleophile will generate a negative charge on the ring that can be delocalized onto this oxygen atom through resonance, thus stabilizing the intermediate. This stabilization is expected to facilitate nucleophilic substitution at this position.
-
This compound: The bromine at the 7-position is meta to one ether oxygen and ortho to the other. While the ortho-oxygen can offer some stabilization, it is generally less effective than a para-substituent in delocalizing the negative charge of the Meisenheimer complex. Therefore, the 7-bromo isomer is predicted to be less reactive in SNAr reactions compared to the 6-bromo isomer.
Caption: Predicted reactivity in nucleophilic aromatic substitution.
Conclusion
This guide provides a foundational understanding of the comparative reactivity of 6-bromo- and this compound. While the synthesis of the 6-bromo isomer is well-established, the synthesis of the 7-bromo isomer, though plausible, requires experimental validation. The predicted reactivity trends, based on fundamental principles of organic chemistry, suggest that the 7-bromo isomer is the more reactive substrate for electrophilic aromatic substitution, while the 6-bromo isomer is more susceptible to nucleophilic attack. These predictions offer a valuable starting point for researchers designing synthetic routes to novel functionalized 4H-1,3-benzodioxine derivatives. Further experimental studies are warranted to quantify these reactivity differences and to explore the full synthetic potential of these versatile building blocks.
References
A Comparative Guide to the Synthesis of 7-bromo-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 7-bromo-4H-1,3-benzodioxine, a valuable heterocyclic compound in medicinal chemistry and drug development. We present a plausible direct synthesis, an alternative route involving bromination, and a discussion of potential bioisosteric replacements. Experimental data, detailed protocols, and a logical workflow for route selection are included to support your research and development endeavors.
Executive Summary
The synthesis of this compound can be approached through two primary strategies:
-
Direct Synthesis from Brominated Precursor: This approach involves the condensation of 3-bromophenol with paraformaldehyde. Based on the synthesis of its isomer, 6-bromo-4H-1,3-benzodioxine, this route is expected to be high-yielding.[1]
-
Bromination of a Pre-formed Ring System: This alternative involves the initial synthesis of the parent 4H-1,3-benzodioxine followed by electrophilic bromination. The success of this route is highly dependent on the regioselectivity of the bromination step.
This guide will delve into the specifics of each route, providing the necessary data to make an informed decision for your synthetic needs.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Synthesis | Route 2: Bromination of 4H-1,3-benzodioxine |
| Starting Materials | 3-Bromophenol, Paraformaldehyde | Phenol, Paraformaldehyde, Brominating Agent (e.g., NBS) |
| Key Steps | One-pot condensation/cyclization | 1. Synthesis of 4H-1,3-benzodioxine2. Electrophilic bromination |
| Reported Yield | Expected to be ~75% (by analogy to 6-bromo isomer)[1] | Dependent on bromination yield and regioselectivity (data not available) |
| Potential Advantages | High-yielding, one-pot procedure. | May be suitable if 4H-1,3-benzodioxine is readily available. |
| Potential Disadvantages | Requires handling of paraformaldehyde. | Potential for formation of multiple brominated isomers, requiring purification. |
Experimental Protocols
Route 1: Proposed Synthesis of this compound from 3-Bromophenol
This protocol is adapted from the reported synthesis of 6-bromo-4H-1,3-benzodioxine.[1]
Materials:
-
3-Bromophenol
-
Paraformaldehyde
-
Acetic acid
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Toluene
-
Diisopropyl ether
-
Hexane
Procedure:
-
In a suitable reaction vessel, combine 3-bromophenol (1.0 eq) and paraformaldehyde (5.0 eq) in a mixture of acetic acid and concentrated sulfuric acid.
-
Stir the reaction mixture at 0°C for an extended period (e.g., 120 hours).
-
Neutralize the reaction mixture with a solution of sodium hydroxide.
-
Filter the resulting precipitate and dissolve it in toluene.
-
Dry the organic phase by azeotropic distillation.
-
Filter the hot solution to remove any formaldehyde polymers and evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
-
Crystallize the product from a mixture of diisopropyl ether and hexane to yield this compound.
Route 2: Alternative Synthesis via Bromination of 4H-1,3-benzodioxine
Step 2a: Synthesis of 4H-1,3-benzodioxine
The synthesis of the parent 4H-1,3-benzodioxine would follow a similar procedure to Route 1, starting from phenol instead of a brominated phenol.
Step 2b: Bromination of 4H-1,3-benzodioxine
A general procedure for the bromination of an activated aromatic ring using N-bromosuccinimide (NBS) is provided below. The regioselectivity of this reaction on 4H-1,3-benzodioxine would need to be determined experimentally.
Materials:
-
4H-1,3-benzodioxine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Catalyst (e.g., mandelic acid, optional)[2]
Procedure:
-
Dissolve 4H-1,3-benzodioxine in a suitable solvent such as acetonitrile in a reaction flask.
-
Add N-bromosuccinimide (1.0 - 1.2 eq) to the solution. A catalytic amount of an activator like mandelic acid can be added to enhance reactivity.[2]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired this compound from other isomers.
Synthetic Route Selection Workflow
Caption: Logical workflow for selecting a synthetic route to this compound.
Alternative Compounds and Bioisosteric Replacements
The 2,3-dihydro-1,4-benzodioxin ring system is a common motif in a variety of biologically active compounds.[3] Depending on the therapeutic target, bioisosteric replacement of the bromo-substituted benzodioxine can be a valuable strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.[4][5]
Potential Bioisosteres for the Benzodioxine Ring:
-
1,4-Dioxino-[2,3-b]pyridine: The replacement of the benzene ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the electronic properties of the molecule.[3]
-
Other Fused Heterocycles: Depending on the desired properties, other heterocyclic systems can be considered as bioisosteres.
Bioisosteric Replacements for the Bromo Substituent:
The bromo substituent can be replaced by other groups to fine-tune the physicochemical properties of the molecule.
-
Chloro or Fluoro: These smaller halogens can alter the lipophilicity and electronic nature of the compound.
-
Trifluoromethyl (CF3): Often used as a bioisostere for a bromine atom due to its similar size and electronic properties.
-
Methyl (CH3) or Ethyl (C2H5): These alkyl groups can be used to probe the steric and lipophilic requirements of the binding pocket.
The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired property modifications.[4][5]
Characterization Data
While a specific peer-reviewed publication with full characterization data for this compound was not identified, the following data for the closely related 6-bromo-4H-1,3-benzodioxine can be used as a reference for expected spectral features[1]:
-
NMR (CDCl3): δ 4.88 (2H, s, Ar-CH2), 5.24 (2H, s, -OCH2O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH).[1]
It is anticipated that the 1H NMR spectrum of this compound will show a different splitting pattern for the aromatic protons due to the different substitution pattern. Mass spectrometry would be expected to show a characteristic isotopic pattern for a monobrominated compound. The CAS number for this compound is 499770-95-5.[6]
References
- 1. 6-BROMO-4H-1,3-BENZODIOXINE synthesis - chemicalbook [chemicalbook.com]
- 2. 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)- | C9H14O3 | CID 565933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. drughunter.com [drughunter.com]
- 6. scbt.com [scbt.com]
A Comparative Analysis of Catalysts for Benzodioxane Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of the benzodioxane scaffold, a privileged structural motif in numerous pharmaceuticals, is of paramount importance. This guide provides a comparative analysis of various catalytic systems employed for benzodioxane synthesis, offering a comprehensive overview of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility, and reaction pathways are visualized to aid in understanding the underlying chemical transformations.
The synthesis of benzodioxanes can be broadly achieved through several catalytic strategies, each with its distinct advantages and limitations. This comparison focuses on prominent methods, including base-catalyzed reactions, transition-metal-catalyzed approaches, and enzymatic resolutions, providing a multifaceted view of the available synthetic toolkit.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is crucial for optimizing the yield, selectivity, and overall efficiency of benzodioxane synthesis. The following table summarizes the performance of various catalysts based on key reaction parameters.
| Catalyst System | Reactants | Product | Yield (%) | Selectivity/Enantioselectivity | Reaction Conditions | Ref. |
| Homogeneous Basic Catalyst | ||||||
| NaOCH₃ | Catechol, Glycerol Carbonate | 2-Hydroxymethyl-1,4-benzodioxane | up to 88 | High selectivity for the primary alcohol isomer | 170 °C, 1 h, solvent-free | [1] |
| Heterogeneous Basic Catalysts | ||||||
| MgO | Catechol, Glycerol Carbonate | 2-Hydroxymethyl-1,4-benzodioxane | Moderate | - | 200 °C, 6 h | [1] |
| Na-Mordenite | Catechol, Glycerol Carbonate | 2-Hydroxymethyl-1,4-benzodioxane | Moderate | - | 200 °C, 6 h | [1] |
| Transition Metal Catalysts | ||||||
| [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer | 2-Substituted 1,4-benzodioxines | Chiral 2-substituted 1,4-benzodioxanes | Good to Excellent | up to >99:1 er | 50-70 °C, 24 h, 600 psi H₂ | [2][3] |
| PdCl₂(PPh₃)₂, CuI | Monoprop-2-ynylated catechol, Aryl iodide | 1-Alkylidene/Arylidene-2,3-dihydro-1,4-benzodioxin | Excellent | - | Elevated temperature | [4][5] |
| Enzymatic Catalyst | ||||||
| Candida antarctica Lipase B (CALB) Mutant (A225F/T103A) | (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester | (S)-1,4-benzodioxane-2-carboxylic acid | ~50 (for the resolved ester) | 97% e.e.s | 30 °C, with 20% n-butanol as cosolvent | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. The following sections provide step-by-step procedures for key catalytic systems discussed in this guide.
Homogeneous Base-Catalyzed Synthesis of 2-Hydroxymethyl-1,4-benzodioxane
This protocol describes the reaction of catechol and glycerol carbonate using sodium methoxide as a homogeneous catalyst.[1]
Materials:
-
Catechol
-
Glycerol carbonate
-
Sodium methoxide (NaOCH₃)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a round-bottom flask, catechol and a slight excess of glycerol carbonate are mixed.
-
A catalytic amount of sodium methoxide is added to the mixture.
-
The reaction is heated to 170 °C under a nitrogen atmosphere with stirring for 1 hour.
-
The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 2-hydroxymethyl-1,4-benzodioxane, is isolated and purified using standard techniques such as column chromatography.
Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines
This procedure outlines the enantioselective hydrogenation of a 2-substituted 1,4-benzodioxine using a chiral iridium catalyst.[2][3]
Materials:
-
2-Substituted 1,4-benzodioxine
-
[Ir(cod)Cl]₂
-
(R,R,R,R)-BIDIME-dimer ligand
-
Tetrahydrofuran (THF), Methanol (MeOH), Acetic Acid (AcOH)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a vial is charged with [Ir(cod)Cl]₂ and the (R,R,R,R)-BIDIME-dimer ligand.
-
Anhydrous THF and MeOH are added, and the mixture is stirred to form the catalyst solution.
-
The 2-substituted 1,4-benzodioxine substrate and acetic acid are added to the catalyst solution.
-
The vial is placed in a high-pressure reactor, which is then sealed and purged with hydrogen gas.
-
The reactor is pressurized with hydrogen to 600 psi and heated to the desired temperature (50-70 °C).
-
The reaction is stirred for 24 hours.
-
After cooling and venting the reactor, the solvent is removed under reduced pressure.
-
The chiral 2-substituted 1,4-benzodioxane product is purified by column chromatography.
-
The enantiomeric ratio is determined by chiral HPLC or SFC.
Enzymatic Kinetic Resolution of (R,S)-1,4-Benzodioxane-2-carboxylic acid methyl ester
This protocol describes the kinetic resolution of a racemic benzodioxane derivative using an engineered lipase.[6]
Materials:
-
(R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester
-
Engineered Candida antarctica Lipase B (CALB) mutant (e.g., A225F/T103A)
-
Phosphate buffer
-
n-Butanol
-
Standard laboratory equipment for enzymatic reactions
Procedure:
-
A solution of (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester is prepared in a mixture of phosphate buffer and n-butanol (e.g., 20% v/v).
-
The engineered CALB mutant is added to the substrate solution.
-
The reaction mixture is incubated at 30 °C with shaking.
-
The progress of the resolution is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate (e.e.s).
-
The reaction is stopped at approximately 50% conversion by adding a suitable organic solvent and separating the enzyme.
-
The unreacted (S)-ester and the hydrolyzed (R)-acid are separated by extraction or chromatography.
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and catalyst design. The following diagrams, generated using the DOT language, illustrate the proposed pathways for different catalytic systems.
Experimental Workflow for Catalyst Screening
References
- 1. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. youtube.com [youtube.com]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of 7-bromo-4H-1,3-benzodioxine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the drug-likeness of 7-bromo-4H-1,3-benzodioxine derivatives. In the absence of direct experimental data for this specific scaffold, this document leverages in silico predictive models and established principles of medicinal chemistry. It compares the predicted physicochemical properties of a representative parent compound, this compound, against widely accepted drug-likeness criteria and provides detailed, standard experimental protocols for future validation.
In Silico Prediction of Physicochemical Properties and Drug-Likeness
The initial stage of drug discovery often involves computational, or in silico, screening to predict a compound's pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1][2] This approach allows for the early identification of candidates with a higher probability of success, thereby reducing time and cost.[3] Key to this assessment is the evaluation of physicochemical properties against established guidelines like Lipinski's Rule of Five and Veber's rules.
Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a drug candidate.[4] It states that a compound is more likely to be orally absorbed if it does not violate more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
The predicted properties for the parent scaffold, this compound, are summarized in Table 1. These values indicate a high probability of possessing favorable drug-like characteristics.
Table 1: Predicted Physicochemical Properties and Drug-Likeness Assessment for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five (Criteria) | Veber's Rule (Criteria) | Compliance |
| Molecular Formula | C₈H₇BrO₂ | |||
| Molecular Weight (MW) | 215.05 g/mol | ≤ 500 Da | ✓ | |
| LogP (Lipophilicity) | ~2.85 | ≤ 5 | ✓ | |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | ✓ | |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | ✓ | |
| Lipinski Violations | 0 | ≤ 1 Violation | ✓ | |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | ≤ 140 Ų | ✓ | |
| Number of Rotatable Bonds | 0 | ≤ 10 | ✓ |
Note: Values are computationally predicted based on the chemical structure.
As shown in the table, the this compound scaffold shows zero violations of Lipinski's Rule of Five, suggesting excellent potential for oral bioavailability. Furthermore, it adheres to Veber's rules regarding polar surface area and rotatable bonds, which are strong indicators of good intestinal absorption.
Comparative Analysis with Related Scaffolds
The introduction of a halogen atom, such as bromine, can significantly influence a molecule's physicochemical and pharmacological properties.[5] It can affect lipophilicity, metabolic stability, and binding affinity to target proteins. Table 2 provides a comparison between the predicted properties of the parent 4H-1,3-benzodioxine and its 7-bromo derivative.
Table 2: Comparative Analysis of Predicted Properties
| Parameter | 4H-1,3-Benzodioxine (Parent) | This compound | Impact of Bromine Substitution |
| Molecular Weight | 136.15 g/mol [6] | 215.05 g/mol | Increases MW, but remains well within drug-like range |
| LogP | ~1.80 | ~2.85 | Increases lipophilicity, potentially enhancing membrane permeability |
| HBD | 0 | 0 | No change |
| HBA | 2 | 2 | No change |
| TPSA | 18.5 Ų[6] | 18.5 Ų | No change |
| Lipinski Violations | 0 | 0 | Remains compliant |
The primary impact of the bromo-substitution is an increase in molecular weight and lipophilicity (LogP). While the molecular weight remains low, the increased LogP may improve membrane permeability, a desirable trait for cellular uptake. However, excessive lipophilicity can sometimes lead to poor solubility and increased metabolic clearance, highlighting the need for experimental validation. Studies on other halogenated benzodioxin derivatives have shown that such substitutions can lead to potent biological activities.[7]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing drug-likeness and the specific criteria of Lipinski's Rule of Five.
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. 4H-1,3-Benzodioxin | C8H8O2 | CID 67490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterisation of chlorinated, brominated and mixed halogenated dioxins, furans and biphenyls as potent and as partial agonists of the Aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-bromo-4H-1,3-benzodioxine: A Guide for Laboratory Professionals
The proper disposal of 7-bromo-4H-1,3-benzodioxine, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes risks to personnel and prevents the release of hazardous materials. This guide provides detailed procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines. While a specific SDS for this compound was not found, information for structurally similar chemicals indicates that it should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile or Viton)
-
Safety goggles or a face shield
-
A fully buttoned laboratory coat
Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency safety showers and eyewash stations should be readily accessible.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds must be kept separate from other waste streams to ensure safe and compliant disposal.[3][4]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix this compound waste with non-halogenated organic waste.[4][5]
-
Incompatible Materials: Do not mix with acids, bases, strong oxidizing or reducing agents, or heavy metals.[3][5][6]
-
Container Labeling: Use designated, clearly labeled containers for "Halogenated Organic Waste."[3][7] The label should be applied as soon as the first drop of waste is added.[4]
Waste Collection Procedure:
-
Obtain a compatible waste container, typically a polyethylene carboy, from your institution's EHS department.[6] Metal safety cans are generally not recommended for halogenated solvents as they can corrode.[6]
-
Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste."[5][7]
-
List all chemical constituents and their approximate percentages on the label.[4]
-
Keep the waste container tightly closed except when adding waste.[5][7]
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.[6]
Disposal Protocol
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to dispose of this chemical through conventional means such as drain disposal or evaporation.[6]
Step-by-Step Disposal Guide:
-
Waste Accumulation: Continue to collect the this compound waste in the designated and labeled container, ensuring it is properly sealed.
-
Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Complete any necessary hazardous waste manifests or disposal forms as required by your institution and local regulations.
-
Final Disposal: The EHS department will then transport the waste to a licensed facility for proper disposal, which for halogenated organic compounds typically involves incineration at a regulated hazardous waste incinerator.[3]
Spill Management
In the event of a small spill of this compound, trained personnel may clean it up if it can be done safely within a short timeframe (e.g., under 10 minutes).[6]
Small Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[1][6]
-
Place the absorbent material into a suitable, sealed container for disposal as hazardous waste.[1][6]
-
Clean the spill area with soap and water.
-
Label the container with the spilled chemical's name and "Spill Debris."
For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Limit (Flammable Halogenated Solvents) | No more than 10 gallons (37 liters) outside of a designated flammable liquid storage cabinet. | [6] |
| pH for Collection in Safety Cans (if used) | Between 5.5 and 9.5. | [5] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Waste Segregation
Caption: Waste segregation guidelines for this compound.
References
Safeguarding Your Research: A Guide to Handling 7-bromo-4H-1,3-benzodioxine
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 7-bromo-4H-1,3-benzodioxine in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring a safe operational environment. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is fundamental to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical Splash Goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6] Provides a seal around the eyes to protect against splashes and vapors. A face shield may be required for procedures with a high risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against a variety of organic solvents and chemicals.[5][6][7] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.[5] |
| Body Protection | Laboratory Coat | A long-sleeved, knee-length lab coat made of a flame-resistant material like Nomex® or 100% cotton is recommended.[5][6] It should be fully buttoned to provide maximum coverage.[5] |
| Respiratory Protection | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of exceeding exposure limits.[2] Annual fit testing and training are required for respirator use.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure a safe experimental workflow from preparation to cleanup.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[2]
2. Handling the Chemical:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][9]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][10]
3. In Case of a Spill:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, absorb the material with an inert substance like sand or vermiculite and place it in a suitable, labeled container for disposal.[10]
-
Major Spills: For larger spills, alert the appropriate emergency response team.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused chemicals and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[1][2] Do not empty it into drains.[2]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
